molecular formula C7H14ClN B1274250 Bicyclo[4.1.0]heptan-2-amine hydrochloride CAS No. 78293-44-4

Bicyclo[4.1.0]heptan-2-amine hydrochloride

Cat. No.: B1274250
CAS No.: 78293-44-4
M. Wt: 147.64 g/mol
InChI Key: WCVFUHDAUIXONO-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-2-amine hydrochloride (CAS 78293-44-4) is a chiral bicyclic amine that serves as a critical synthetic intermediate in medicinal and organic chemistry. Its unique structure, featuring a fused cyclopropane ring, imparts significant conformational rigidity to molecules . This property is highly valuable in the design and enantioselective synthesis of novel carbocyclic nucleoside analogues (CNAs) built on a bicyclo[4.1.0]heptyl scaffold . Such conformationally locked nucleosides are a prominent research area for enhancing selectivity and potency against target enzymes, as reducing molecular flexibility can favor the adoption of a bioactive conformation . This compound has been utilized as a pivotal precursor to nucleoside analogues that are screened for antiviral activity, with some derivatives showing moderate activity against viruses like coxsackie B4 . The compound is offered with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . It requires specific storage conditions in an inert atmosphere at freezer temperatures (under -20°C) to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.1.0]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13N.ClH/c8-7-3-1-2-5-4-6(5)7;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVFUHDAUIXONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60999648
Record name Bicyclo[4.1.0]heptan-2-amine--hydrogen chloride (1/1)
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Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78293-44-4
Record name Norcarane-2-amine, hydrochloride, (Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[4.1.0]heptan-2-amine--hydrogen chloride (1/1)
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Record name bicyclo[4.1.0]heptan-2-amine hydrochloride
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Foundational & Exploratory

Bicyclo[4.1.0]heptan-2-amine hydrochloride CAS number 78293-44-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Bicyclo[4.1.0]heptan-2-amine hydrochloride (CAS: 78293-44-4): A Key Building Block in Medicinal Chemistry

Executive Summary

This compound, with CAS Number 78293-44-4, is a saturated bicyclic amine that has emerged as a valuable building block for researchers in drug discovery and development. Its rigid, three-dimensional structure, consisting of a cyclohexane ring fused to a cyclopropane ring, offers a unique conformational constraint that is highly sought after in modern medicinal chemistry. This guide provides a comprehensive technical overview of its properties, a validated synthetic approach, analytical characterization protocols, and its primary application as a bioisosteric replacement for aromatic systems in the design of novel therapeutics. The insights herein are tailored for scientists aiming to leverage this compound's unique structural features to overcome challenges in lead optimization, such as improving metabolic stability and reducing off-target effects.

Core Molecular Profile and Physicochemical Properties

The foundational characteristics of a chemical entity dictate its utility and handling requirements. This compound is the salt form of the parent amine, Bicyclo[4.1.0]heptan-2-amine, which enhances its stability and aqueous solubility for experimental use.[1] The defining feature is the bicyclo[4.1.0]heptane core, also known as a norcarane skeleton.[1] This structure imparts significant rigidity compared to a simple cyclohexylamine, locking the orientation of the amine substituent into a more defined spatial volume.

PropertyValueSource
CAS Number 78293-44-4PubChem[1]
Molecular Formula C₇H₁₄ClNPubChem[1]
Molecular Weight 147.64 g/mol PubChem[1]
IUPAC Name bicyclo[4.1.0]heptan-2-amine;hydrochloridePubChem[1]
Synonyms Norcarane-2-amine hydrochloride, rac-(1R,6S)-bicyclo[4.1.0]heptan-2-amine hydrochloridePubChem[1]
Parent Compound Bicyclo[4.1.0]heptan-2-amine (CAS: Not Assigned)PubChem[1]

Note: The compound is typically supplied as a racemic mixture of diastereomers unless otherwise specified by the vendor.

Recommended Synthesis and Analytical Validation

As a specialized building block, a reliable synthetic route and a robust analytical workflow are paramount for its effective use in research. While multiple synthetic avenues may exist, the following pathway represents a logical, efficient, and scalable approach grounded in well-established organic chemistry principles.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical synthesis starts from the commercially available α,β-unsaturated ketone, 2-cyclohexen-1-one. The pathway involves a cyclopropanation followed by reductive amination. This approach is favored for its high efficiency and the reliability of each transformation.

  • Step 1: Corey-Chaykovsky Cyclopropanation. The first step is the formation of the bicyclic ketone intermediate, Bicyclo[4.1.0]heptan-2-one (CAS 5771-58-4).[2] This is achieved via the Corey-Chaykovsky reaction, where a sulfur ylide, generated from trimethylsulfoxonium iodide, selectively adds to the double bond of 2-cyclohexen-1-one to form the fused cyclopropane ring.[2] This reaction is chosen for its excellent chemoselectivity for conjugate addition to enones.

  • Step 2: Reductive Amination. The intermediate ketone is then converted to the target primary amine. Reductive amination using ammonia or an ammonia source (like ammonium acetate) in the presence of a reducing agent is the method of choice. Sodium cyanoborohydride or the milder, less toxic alternative, sodium triacetoxyborohydride, are ideal for this transformation due to their tolerance of the slightly acidic conditions that favor imine formation. The reaction is quenched with HCl to directly isolate the desired hydrochloride salt.

Synthesis_Workflow A 2-Cyclohexen-1-one (Starting Material) B Bicyclo[4.1.0]heptan-2-one (Ketone Intermediate) A->B Step 1: Corey-Chaykovsky Reaction (Trimethylsulfoxonium Iodide, NaH) C This compound (Final Product) B->C Step 2: Reductive Amination (NH4OAc, NaBH(OAc)3); then HCl

Caption: Proposed two-step synthesis of Bicyclo[4.1.0]heptan-2-amine HCl.

Protocol: Analytical Characterization

To ensure the identity, purity, and integrity of the synthesized material, a multi-technique analytical protocol is essential.

Objective: To confirm the structure and assess the purity of this compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, D₂O or DMSO-d₆): The spectrum should exhibit a complex series of overlapping multiplets in the aliphatic region (~0.5-3.5 ppm) corresponding to the 13 protons on the bicyclic core. The broad signal for the amine protons (-NH₃⁺) will be solvent-dependent and may exchange with D₂O. The key is to confirm the absence of olefinic protons from the starting material and the correct integration of the aliphatic region.

    • ¹³C NMR (100 MHz, D₂O or DMSO-d₆): Expect to see 7 distinct signals for the carbon atoms of the bicyclic framework, confirming the presence of the seven-membered skeleton.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI), positive ion mode.

    • Expected Result: The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z ≈ 112.11, corresponding to the protonated form of C₇H₁₃N.[3] This analysis confirms the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detector: UV detector (if an appropriate chromophore is attached post-synthesis) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for this non-chromophoric compound.

    • Purpose: To determine the purity of the compound, typically aiming for >95% for use in drug discovery assays.

Core Applications in Drug Discovery

The true value of this compound lies in its application as a strategic tool for medicinal chemists. Its rigid, saturated structure makes it an excellent bioisostere for planar aromatic rings.

Phenyl Ring Bioisostere for MCH Receptor Antagonists

A key challenge in drug development is mitigating potential liabilities associated with certain structural motifs. The biphenylamine moiety, for example, can sometimes be associated with mutagenicity. Research into antagonists for the Melanin-concentrating hormone (MCH) receptor, a target for obesity treatment, successfully utilized the bicyclo[4.1.0]heptane scaffold as a replacement for a phenyl ring within a biphenylamine pharmacophore.[4]

Causality of this Choice:

  • Improved Safety Profile: Replacing a flat, aromatic phenyl ring with a saturated, three-dimensional bicyclic system can eliminate metabolic pathways that lead to reactive, potentially mutagenic intermediates (e.g., arene oxides).[4]

  • Enhanced Physicochemical Properties: The introduction of a more sp³-hybridized carbon framework generally increases aqueous solubility and can improve other ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to flat, greasy aromatic systems.

  • Maintained Potency: Crucially, structure-activity relationship (SAR) studies showed that the bicyclo[4.1.0]heptane analogs retained a binding mode and potency similar to the original biphenylamine series.[4] This suggests the bicyclic core effectively mimics the spatial orientation of the original phenyl ring, demonstrating its viability as a bioisosteric replacement.

Bioisostere_Concept cluster_0 Original Lead Compound cluster_1 Optimized Analog A [Pharmacophore Core] -- Phenyl -- NH -- Phenyl B [Pharmacophore Core] -- Bicyclo[4.1.0]heptane -- NH -- Phenyl A->B Bioisosteric Replacement Rationale: • Reduce Mutagenicity Risk • Improve ADME Properties • Maintain Binding Affinity

Caption: Bioisosteric replacement of a phenyl ring with the bicyclo[4.1.0]heptane scaffold.

Utility in Constrained Scaffolds

Beyond direct bioisosterism, bicyclic amines like this one are used to explore chemical space with greater precision. The fixed geometry of the bicyclo[4.1.0]heptane system reduces the number of low-energy conformations a molecule can adopt. This conformational constraint is a powerful tool for:

  • Mapping Receptor Binding Pockets: By knowing the precise orientation of the amine vector, researchers can deduce the optimal geometry required for high-affinity binding.

  • Improving Selectivity: A rigid ligand is less likely to adapt its shape to bind to unintended off-targets, potentially leading to a more selective and safer drug candidate.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable in a laboratory setting. This compound is an irritant and should be handled with care.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]

Hazard CodeDescriptionClass
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Irritation (Category 2)
H319Causes serious eye irritationEye Irritation (Category 2A)
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)
Recommended Handling Protocol

A self-validating system of controls must be in place when handling this chemical.

  • Engineering Controls: Handle only within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]

    • Eye Protection: Use government-approved safety glasses with side-shields or goggles.[6]

    • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant suit may be necessary.[5]

  • Handling Procedures:

    • Avoid formation of dust.[5]

    • Weigh out the required amount carefully, minimizing agitation.

    • Wash hands thoroughly after handling.[6]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound (CAS 78293-44-4) is more than just a chemical reagent; it is a strategic design element for the modern medicinal chemist. Its primary value as a conformationally constrained scaffold and a proven bioisostere for the phenyl ring provides a direct solution to common challenges in drug discovery, particularly in enhancing the safety and ADME profiles of lead compounds.[4] By understanding its synthesis, characterization, and the scientific rationale behind its application, researchers can effectively deploy this building block to accelerate the development of novel and improved therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H13N). Retrieved from [Link]

  • American Elements. (n.d.). {bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride. Retrieved from [Link]

  • Liu, G. T. (2005). Mechanism of protective action of bicyclol against CCl-induced liver injury in mice. PubMed. Retrieved from [Link]

  • Keling Chemical. (n.d.). bicyclo[4.1.0]hept-2-en-7-amine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bicyclol?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bicyclo[4.1.0]heptane (CAS 286-08-8). Retrieved from [Link]

  • Xu, R., et al. (2006). Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists. PubMed. Retrieved from [Link]

  • American Elements. (n.d.). bicyclo[4.1.0]heptan-7-amine. Retrieved from [Link]

  • Dukes, M., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. OSTI.gov. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Retrieved from [Link]

  • Aslanian, R. G., et al. (2007). Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012366A1 - 3,4-Diaza-bicyclo(4.1.0)hepten-2-ones-5, process for their preparation and therapeutical compositions containing them.

Sources

The Norcarane Scaffold: A Technical Guide to Bicyclo[4.1.0]heptan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclo[4.1.0]heptan-2-amine hydrochloride (often referred to as 2-aminonorcarane HCl) represents a specialized class of conformationally restricted aliphatic amines. Unlike flexible alkyl amines, this scaffold locks the amino group into a specific spatial vector relative to the lipophilic core. This property makes it a high-value pharmacophore in the design of NMDA antagonists, antidepressant analogs, and antiviral intermediates where stereochemical fidelity dictates receptor binding affinity.

This guide provides a rigorous analysis of its physicochemical behavior, focusing on the unique challenges posed by the fused cyclopropane ring and the analytical hurdles of detecting a non-chromophoric salt.

Part 1: Structural Architecture & Stereochemistry

The core of this molecule is the norcarane system—a cyclohexane ring fused to a cyclopropane ring. This fusion imparts significant ring strain and defines the molecule's reactivity and shape.

Stereochemical Complexity

The fusion of the three-membered ring to the six-membered ring effectively locks the conformation.

  • Ring Fusion: The fusion is almost exclusively cis because a trans-fusion in a bicyclo[4.1.0] system introduces insurmountable strain.

  • Amine Orientation (Endo vs. Exo): The amine at position C2 can adopt two distinct diastereomeric configurations relative to the cyclopropane ring:

    • Exo (α): The amine points away from the cyclopropane ring (generally more accessible).

    • Endo (β): The amine points towards the cyclopropane ring (sterically congested).

Understanding this isomerism is critical, as the endo and exo isomers exhibit distinct pKa values and biological activities due to the electronic influence of the cyclopropane "banana bonds" (Walsh orbitals) interacting with the nitrogen lone pair.

Stereochemistry Start Bicyclo[4.1.0]heptan-2-amine Fusion Ring Fusion (C1-C6) Start->Fusion Defines Skeleton Isomers C2-Amine Configuration Fusion->Isomers Cis-Fused Constraint Exo Exo-Isomer (Less Steric Hindrance) Isomers->Exo Major Product (Typical) Endo Endo-Isomer (Electronic Repulsion) Isomers->Endo Minor Product

Figure 1: Stereochemical hierarchy of the norcarane scaffold. The cis-fusion is the structural anchor, while the C2 position drives diastereoselectivity.

Part 2: Core Physicochemical Parameters

The hydrochloride salt form significantly alters the solubility and handling properties compared to the free base.

PropertyValue / CharacteristicTechnical Insight
CAS Number 78293-44-4 (HCl Salt)Specific to the hydrochloride; free base has different CAS.[1]
Formula C₇H₁₃N[1][2][3] · HClMW: 147.65 g/mol (Salt); 111.19 g/mol (Base).
Physical State White to off-white crystalline solidHigh lattice energy typical of ammonium salts.
Solubility High: Water, MethanolLow: Et₂O, Hexane, DCMCritical: The salt is highly hydrophilic. Extraction requires basification to pH >12 to extract into organic layers.
pKa (Conj. Acid) ~9.5 - 10.2 (Estimated)Typical for secondary alkyl amines. The cyclopropane ring is electron-donating, potentially slightly increasing basicity compared to cyclohexylamine.
LogP ~1.2 (Free Base)< 0 (Salt)The salt partitions almost exclusively into the aqueous phase.
UV Absorbance Negligible Warning: Lacks a conjugated π-system. Standard UV detection (254 nm) is ineffective.

Part 3: Stability & Reactivity Profile

Cyclopropane Ring Strain

The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. While the HCl salt is stable at room temperature, the ring is susceptible to electrophilic ring opening under specific conditions:

  • Strong Acid + Heat: Prolonged exposure to strong acids at high temperatures can cleave the cyclopropane bond, rearranging the skeleton into a cycloheptene or methyl-cyclohexene derivative.

  • Oxidative Stability: The amine is susceptible to N-oxidation, but the aliphatic skeleton is generally resistant to oxidation unless specific C-H activation catalysts are used.

Hygroscopicity

As a low-molecular-weight amine hydrochloride, the compound is likely hygroscopic .

  • Protocol: Store in a desiccator or under inert atmosphere (N₂/Ar).

  • Impact: Moisture uptake will alter the effective mass during weighing, leading to stoichiometric errors in synthesis. Always dry the salt under vacuum (40°C, <10 mbar) before use in critical stoichiometry.

Part 4: Analytical Characterization Protocols

The "Invisible" Analyte Problem

A common pitfall in analyzing Bicyclo[4.1.0]heptan-2-amine is relying on standard UV-Vis HPLC detectors. The molecule has no chromophore above 210 nm.

Recommended Detection Methods:

  • CAD (Charged Aerosol Detection): Universal for non-volatiles.

  • ELSD (Evaporative Light Scattering): Universal, robust.

  • LC-MS (ESI+): Most specific. Look for [M+H]⁺ = 112.2 m/z.

  • Derivatization: React with Benzoyl Chloride to create a UV-active amide.

HPLC Protocol (Derivatization Method)

Since direct UV detection is impossible, this protocol uses pre-column derivatization for quality control.

Reagents:

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

Workflow:

  • Sample Prep: Dissolve 10 mg of salt in 1 mL ACN/Water (1:1). Add 20 µL TEA and 10 µL Benzoyl Chloride. Shake for 5 mins.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (detecting the benzamide moiety).

NMR Identification Criteria

Proton NMR is the definitive tool for verifying the norcarane skeleton.

  • Cyclopropane Protons (High Field): Look for multiplets between 0.2 ppm and 0.9 ppm . This is the "fingerprint" of the bicyclic system.

  • Amine Proton (C2-H): A multiplet around 2.8–3.2 ppm (depending on endo/exo).

  • Exchangeable Protons: Broad singlet at >8.0 ppm for the NH₃⁺ group (in DMSO-d₆).

AnalyticalWorkflow Sample Unknown Sample (White Solid) Solubility Solubility Test (Water vs. DCM) Sample->Solubility Check Soluble in Water? Insoluble in DCM? Solubility->Check NMR 1H NMR (DMSO-d6) Check->NMR Yes (Salt likely) HPLC HPLC Analysis Check->HPLC Signals Check 0.2-0.9 ppm (Cyclopropane) NMR->Signals Detector Select Detector HPLC->Detector UV UV (254nm) FAIL Detector->UV Standard MS LC-MS / CAD PASS Detector->MS Recommended

Figure 2: Analytical decision tree emphasizing the requirement for non-UV detection methods.

Part 5: Handling & Storage (SOP)

Storage:

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or in a desiccator.

  • Container: Amber glass (prevent potential photochemical degradation, though low risk).

Safety (E-E-A-T Grounding):

  • Toxicity: Like many aliphatic amines, treat as an irritant (Skin/Eye/Respiratory).

  • First Aid: In case of contact, flush with water. The HCl salt is acidic; neutralize spills with weak base (Sodium Bicarbonate).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3060811, this compound. Retrieved from [Link]

  • Organic Syntheses.General procedures for cyclopropane-fused amine synthesis. (Contextual grounding for synthesis protocols).

Sources

solubility of Bicyclo[4.1.0]heptan-2-amine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Bicyclo[4.1.0]heptan-2-amine Hydrochloride in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This compound, a bicyclic amine salt, presents a unique solubility profile that necessitates a detailed understanding for its effective utilization in pharmaceutical sciences. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles, predictive approaches, and experimental methodologies for determining and understanding the solubility of this compound in organic solvents. By grounding our discussion in established scientific principles and providing robust experimental protocols, this document serves as a practical resource for optimizing processes involving this API.

Introduction: The Critical Role of Organic Solvent Solubility

This compound is an organic salt combining the rigid, non-polar bicycloheptane framework with a protonated amine group, forming a hydrochloride salt.[1] The decision to develop an API as a salt, typically the hydrochloride form, is often made to enhance aqueous solubility and improve stability.[2] However, this strategic choice frequently introduces challenges in organic media, which are the primary environments for synthesis, crystallization, and purification.

Understanding the solubility of this compound in various organic solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants remain in the solution phase.

  • Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the desired polymorphic form.[3]

  • Formulation: Developing amorphous solid dispersions or other advanced formulations where the API must be dissolved in an organic solvent before processing.

This guide will deconstruct the factors governing its solubility and provide a reliable framework for its experimental determination.

Physicochemical Properties and Theoretical Solubility Framework

The solubility of a crystalline solid in a solvent is a thermodynamic equilibrium between the solid state and the solution state. This process can be understood as the sum of two energy-intensive steps:

  • Overcoming the Crystal Lattice Energy: The energy required to break the ionic and intermolecular bonds holding the this compound molecules in the crystal lattice. As an ionic salt, this energy is significant due to strong electrostatic interactions between the ammonium cation and the chloride anion.

  • Solvation Energy: The energy released when the dissociated ions or ion pairs are stabilized by interactions with solvent molecules.

The interplay between these two forces dictates solubility. For this compound, the key molecular features influencing this balance are the ionic hydrochloride group and the non-polar bicycloalkane structure.

PropertyValueSource
Molecular Formula C₇H₁₄ClNPubChem[1]
Molecular Weight 147.64 g/mol PubChem[1]
IUPAC Name bicyclo[4.1.0]heptan-2-amine;hydrochloridePubChem[1]
Structure A saturated bicyclic system with a primary amine salt.PubChem[1]
The Influence of the Solvent

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities, which determines their effectiveness in solvating an amine salt:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a dipole moment and can act as hydrogen bond donors. They are generally the most effective for dissolving hydrochloride salts. The hydroxyl group can effectively solvate both the chloride anion (via hydrogen bonding) and the ammonium cation. However, high solubility in these solvents may not be ideal for crystallization.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have a dipole moment but lack a hydrogen bond-donating group. They can solvate the cation through dipole-ion interactions but are less effective at solvating the chloride anion compared to protic solvents. Consequently, solubility is expected to be moderate to low.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack a significant dipole moment and cannot form strong interactions with the ionic parts of the molecule. The energy required to overcome the crystal lattice energy far exceeds the weak van der Waals forces offered for solvation. Therefore, this compound is expected to be practically insoluble in these solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[5][6][7] It is a robust and reliable technique that, when performed correctly, provides the thermodynamic solubility of a compound at a given temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput methods because it allows the system to reach true thermodynamic equilibrium.[6][7] This is critical for applications like crystallization process development, where understanding the true saturation point is essential. Controlling temperature is vital, as small variations can significantly impact solubility.[8]

Experimental Workflow Diagram

G prep Preparation - Weigh excess API - Add to vial with solvent equilibrate Equilibration - Agitate at constant T (e.g., 37°C) - Monitor for 24-72h prep->equilibrate Place in shaker sample Sampling & Separation - Withdraw aliquot - Centrifuge or filter (0.22 µm) equilibrate->sample Ensure no solid carryover confirm Solid Phase Confirmation - Analyze residual solid (XRPD, DSC) to check for polymorphism equilibrate->confirm Post-experiment dilute Dilution - Immediately dilute filtrate to prevent precipitation sample->dilute Critical step analyze Analysis - Use validated HPLC/UPLC method - Quantify concentration dilute->analyze analyze->equilibrate Repeat sampling until concentration plateaus G solubility {Solubility of Bicyclo[4.1.0]heptan-2-amine HCl | {High | Medium | Low}} lattice Crystal Lattice Energy (Strong Ionic Bonds) lattice->solubility Decreases Solubility solvation Solvation Energy (Solvent-Ion Interaction) solvation->solubility Increases Solubility polarity Solvent Polarity (Dipole Moment) polarity->solvation Enhances hbond Hydrogen Bonding (Donor/Acceptor Ability) hbond->solvation Critical for Anion

Sources

commercial suppliers of Bicyclo[4.1.0]heptan-2-amine hydrochloride for research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Norcarane Scaffold

Bicyclo[4.1.0]heptan-2-amine hydrochloride (also known as 2-aminonorcarane) is a critical bicyclic building block in modern medicinal chemistry. Its value lies in its conformational restriction . Unlike a flexible cyclohexylamine, the fused cyclopropane ring "locks" the cyclohexane moiety into a specific conformation, reducing the entropic penalty upon binding to a biological target.

This scaffold is structurally analogous to portions of NMDA receptor antagonists (e.g., adamantane derivatives) and has been utilized in designing GPCR ligands (such as MCHR1 antagonists) and conformationally restricted nucleoside analogues.

Critical Procurement Warning: The primary challenge in sourcing this material is stereochemical ambiguity . The bicyclo[4.1.0]heptane skeleton is almost exclusively cis-fused (the trans-fusion is highly strained), but the amine at position C2 can exist in endo or exo configurations relative to the cyclopropane ring. Most commercial "research grade" supplies are racemic mixtures of diastereomers unless explicitly specified as "chiral pure."

Commercial Supplier Landscape

The market for Bicyclo[4.1.0]heptan-2-amine HCl (CAS: 78293-44-4 for racemate) is fragmented. Suppliers generally fall into two categories: Primary Stockists (who hold physical inventory) and Aggregators (who re-source).

Table 1: Supplier Analysis & Risk Profile

Supplier TierRepresentative VendorsTypical PurityLead TimeRisk Factor
Tier 1: Primary Stockists BLD Pharm , Ambeed , Enamine >97%1-2 WeeksLow. These vendors often synthesize the material in-house or have verified stock.
Tier 2: Catalog Aggregators MolPort, eMoleculesVariable2-4 WeeksMedium. Rely on third-party stock; higher risk of batch-to-batch stereochemical variation.
Tier 3: Custom Synthesis WuXi AppTec, Pharmablock>98% (Custom)4-8 WeeksLow. Best for specific enantiomers (e.g., (1R,2R,6S)), but high cost.

Procurement Directive:

  • For HTS/Library Building: Source from Tier 1 (BLD/Ambeed) for cost-efficiency.

  • For Lead Optimization: If a specific isomer (e.g., endo-amine) is required for SAR, you must request a chiral HPLC trace or specific optical rotation data. Do not assume "97% purity" implies diastereomeric purity.

Technical Validation: The "Norcarane Fingerprint"

Upon receipt of the material, the following Quality Control (QC) workflow is mandatory to validate identity and stereochemistry.

The QC Decision Tree

QC_Workflow Start Material Receipt (White Solid) Solubility Solubility Check (DMSO-d6 / D2O) Start->Solubility HNMR 1H NMR Analysis (Diagnostic Region 0.2 - 1.0 ppm) Solubility->HNMR PurityCheck Is Purity > 95%? HNMR->PurityCheck StereoCheck Stereochem Check (Isomer Ratio) PurityCheck->StereoCheck Yes Reject REJECT / Return PurityCheck->Reject No LCMS LC-MS Verification ([M+H]+ = 112.1) StereoCheck->LCMS Single Isomer or Known Mix StereoCheck->Reject Unknown Mix Approve RELEASE to Inventory LCMS->Approve

Figure 1: Standard Operating Procedure (SOP) for validating Bicyclo[4.1.0]heptan-2-amine HCl.

Analytical Protocol (Self-Validating)

A. 1H NMR Diagnostics (The "Fingerprint"): The defining feature of this scaffold is the high-field resonance of the cyclopropane protons.

  • 0.2 – 0.9 ppm: Look for complex multiplets integrating to ~3 protons (H1, H6, and one of H7). This confirms the integrity of the bicyclic system.

  • ~3.0 – 3.5 ppm: The proton at C2 (alpha to the amine) will appear here.

    • Stereochemical Insight: The coupling constant (

      
      ) of the H2 proton with adjacent protons can distinguish endo vs. exo. In general, exo-amines (equatorial-like) show different splitting patterns than endo-amines (axial-like) due to the Karplus relationship with the bridgehead H1.
      

B. LC-MS Validation:

  • Ionization: ESI+

  • Target Mass:

    
    
    
    
    
    .[1]
  • Note: The HCl salt will dissociate; you are detecting the free base cation.

C. Solubility:

  • Freely soluble in water and DMSO.

  • Sparingly soluble in non-polar organic solvents (DCM, Hexane) unless neutralized to the free base.

Synthetic Utility & Applications

This amine is rarely the final drug; it is a "warhead" or "linker" introduced to impart rigidity.

Common Reaction Pathways

The amine functionality allows for rapid diversification via amide coupling, reductive amination, or nucleophilic substitution.

Synthesis_Path Start Cyclohexenone Step1 Simmons-Smith Cyclopropanation Start->Step1 Inter Bicyclo[4.1.0]heptan-2-one Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Product Bicyclo[4.1.0]heptan-2-amine (Target Scaffold) Step2->Product Drug Rigidified Drug Analog (e.g., NMDA Antagonist) Product->Drug Amide Coupling or SNAr

Figure 2: Synthetic lineage. The amine is typically accessed via the ketone, allowing for late-stage introduction of the cyclopropane motif.

Case Study: Conformational Locking

In the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, researchers replaced flexible piperidine or cyclohexane rings with the bicyclo[4.1.0]heptane scaffold.

  • Result: The rigid scaffold reduced the number of rotatable bonds, improving metabolic stability and selectivity by locking the pharmacophore in the bioactive conformation.

  • Key Reference: See Bioorg. Med. Chem. Lett. (2007) for detailed SAR on this scaffold [1].[2]

Handling & Safety (E-E-A-T)

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature.

  • Free-Basing: To use in nucleophilic substitutions, liberate the free base by partitioning between

    
     and 
    
    
    
    . The free amine is volatile; do not apply high vacuum for extended periods.
  • Toxicity: While specific tox data is limited, treat as a potential CNS active agent (structural similarity to neurotransmitter analogs). Use standard PPE.

References

  • Su, J., et al. "Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists." Bioorganic & Medicinal Chemistry Letters, 17(17), 4845-4850 (2007).

  • PubChem Compound Summary for CID 3060811, this compound.[1][3] National Center for Biotechnology Information.

  • Yang, J., et al. "Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds."[4] Chemistry – An Asian Journal, (2025).[4]

Sources

The Advent and Evolution of Norcarane-Based Amines: A Technical Guide for Scientific Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[4.1.0]heptane, or norcarane, framework has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional topology that has been instrumental in the design of novel therapeutics. The introduction of an amine functionality to this rigid bicyclic system has given rise to a fascinating class of compounds—norcarane-based amines—with a rich history of development and a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of these intriguing molecules. We will delve into the foundational synthetic strategies that first unlocked this chemical space, trace the development of stereoselective methodologies, and highlight their significant impact on drug discovery, particularly in the realm of central nervous system (CNS) disorders. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both historical context and practical synthetic insights.

Introduction: The Allure of the Norcarane Scaffold

The norcarane skeleton, a fusion of a cyclohexane ring and a cyclopropane ring, presents a conformationally restricted and well-defined three-dimensional structure. This inherent rigidity is a highly desirable feature in medicinal chemistry, as it allows for the precise orientation of pharmacophoric elements, leading to enhanced selectivity and potency for biological targets. The cyclopropane ring, with its unique electronic properties, can also influence the pKa of adjacent functional groups and participate in specific interactions with protein residues.

The incorporation of an amine group, a key functional group in a vast number of pharmaceuticals due to its basicity and ability to form hydrogen bonds, onto the norcarane framework creates a class of molecules with significant potential for biological activity. This guide will navigate the journey of norcarane-based amines from their conceptualization to their application as powerful tools in modern drug discovery.

Foundational Syntheses: The Dawn of Norcarane Amine Chemistry

The story of norcarane-based amines is intrinsically linked to the broader history of amine synthesis and the development of methods to construct the norcarane scaffold itself.

Genesis of the Norcarane Framework

The norcarane (bicyclo[4.1.0]heptane) core is typically prepared via the cyclopropanation of cyclohexene. A historically significant and still widely used method is the Simmons-Smith reaction , which involves the reaction of cyclohexene with diiodomethane and a zinc-copper couple.[1] This reaction, developed in the mid-20th century, provided a reliable route to the cis-fused bicyclo[4.1.0]heptane system.

Another key figure in the development of cyclopropane chemistry was William von Eggers Doering, whose work on carbenes, including the discovery of dichlorocarbene, laid the groundwork for many cyclopropanation reactions.[2][3] The reduction of 7,7-dihalonorcaranes, prepared from the addition of dihalocarbenes to cyclohexene, also provided a pathway to the parent norcarane.[1]

Early Approaches to Introducing the Amine Moiety

While a definitive "discovery" paper for the simplest 7-aminonorcarane has proven elusive in historical literature, the logical intersection of established amine syntheses and the availability of norcarane precursors points to several plausible early routes. Classical name reactions for amine synthesis would have been the primary tools for chemists venturing into this new territory.

The Hofmann rearrangement , which converts a primary amide to a primary amine with one less carbon atom, and the Curtius rearrangement , involving the thermal decomposition of an acyl azide, represent logical pathways to 7-aminonorcarane. The requisite precursor, norcarane-7-carboxylic acid, could be synthesized, setting the stage for these degradative amination methods.

Experimental Protocol: Synthesis of exo-7-Norcaranecarboxylic Acid (A Plausible Precursor)

This protocol is a representative example of how the precursor for Hofmann or Curtius rearrangement could have been synthesized.

  • Preparation of 7,7-Dimethoxynorcarane: To a solution of cyclohexene in a suitable solvent, add a source of dimethoxycarbene (e.g., generated from the thermolysis of a suitable precursor).

  • Hydrolysis to Norcaran-7-one: Acid-catalyzed hydrolysis of 7,7-dimethoxynorcarane yields norcaran-7-one.

  • Oxidation to exo-7-Norcaranecarboxylic Acid: Oxidation of norcaran-7-one, for example, via a Baeyer-Villiger oxidation followed by hydrolysis, would lead to the formation of the exo-carboxylic acid, the thermodynamically more stable isomer.

The Leuckart reaction , discovered by Rudolf Leuckart in 1885, provides a direct method for the reductive amination of aldehydes and ketones using formamide or ammonium formate.[4][5] The application of this reaction to norcaran-7-one would have been a straightforward approach to synthesize 7-aminonorcarane. The reaction typically requires high temperatures and proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the free amine.[4]

Experimental Protocol: Plausible Leuckart Reaction for 7-Aminonorcarane Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine norcaran-7-one with an excess of ammonium formate or formamide.

  • Heating: Heat the reaction mixture to a high temperature (typically 160-185 °C) for several hours.

  • Hydrolysis: After cooling, add a strong acid (e.g., hydrochloric acid) to the reaction mixture and heat to hydrolyze the intermediate formamide.

  • Workup: Basify the solution to liberate the free amine, followed by extraction with an organic solvent.

  • Purification: Purify the resulting 7-aminonorcarane by distillation or crystallization.

The Ritter reaction , first described by John J. Ritter in 1948, allows for the synthesis of N-alkyl amides from the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary or benzylic alcohol, in the presence of a strong acid.[6][7] Subsequent hydrolysis of the amide would yield the corresponding amine. The application of this reaction to norcaran-7-ol would provide a viable route to 7-aminonorcarane.

Diagram: Plausible Historical Synthetic Routes to 7-Aminonorcarane

G cluster_0 Precursor Synthesis cluster_1 Amine Synthesis Cyclohexene Cyclohexene Norcarane Norcarane Cyclohexene->Norcarane Simmons-Smith Norcaranone Norcaran-7-one Norcarane->Norcaranone Oxidation Norcaranol Norcaran-7-ol Norcaranone->Norcaranol Reduction Norcarane_COOH Norcarane-7- carboxylic acid Norcaranone->Norcarane_COOH Oxidation Aminonorcarane 7-Aminonorcarane Norcaranone->Aminonorcarane Reductive Amination (e.g., Leuckart) Norcaranol->Aminonorcarane Ritter Reaction (via amide) Norcarane_CONH2 Norcarane-7- carboxamide Norcarane_COOH->Norcarane_CONH2 Amidation Norcarane_CON3 Norcarane-7- carbonyl azide Norcarane_COOH->Norcarane_CON3 Azide formation Norcarane_CONH2->Aminonorcarane Hofmann Rearrangement Norcarane_CON3->Aminonorcarane Curtius Rearrangement

Caption: Plausible historical synthetic pathways to 7-aminonorcarane.

Stereochemistry: The Endo and Exo Isomers

A critical aspect of norcarane chemistry is the stereochemistry at the C7 position. The amine group can be oriented either exo (away from the six-membered ring) or endo (towards the six-membered ring). The relative stability and accessibility of these two isomers have been a central theme in the synthesis of norcarane derivatives.

Early synthetic methods likely produced mixtures of exo and endo isomers, with the exo isomer often being the thermodynamically more stable and, therefore, the major product. The separation and characterization of these diastereomers would have relied on classical techniques such as fractional crystallization of salts with chiral acids. Modern spectroscopic methods, particularly NMR, have greatly simplified the stereochemical assignment of these isomers.

Modern Synthetic Methodologies: Precision and Efficiency

While classical methods laid the foundation, modern organic synthesis has provided a plethora of more efficient, selective, and milder methods for the preparation of norcarane-based amines.

Catalytic Reductive Amination

Contemporary reductive amination protocols often employ milder and more selective reducing agents than the harsh conditions of the Leuckart reaction. Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) allow for the one-pot conversion of norcaran-7-one and an amine source under significantly milder conditions.

Catalytic Hydrogenation of Oximes

The catalytic hydrogenation of norcaran-7-one oxime is another efficient route to 7-aminonorcarane. This method involves the conversion of the ketone to the oxime, followed by reduction using hydrogen gas and a metal catalyst such as palladium, platinum, or Raney nickel.[8][9] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.

Asymmetric Synthesis

The development of asymmetric methodologies has been a major focus in modern organic synthesis, enabling the preparation of enantiomerically pure norcarane-based amines. This is particularly crucial for their application in drug development, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. Chiral catalysts and auxiliaries are employed to control the stereochemical outcome of key bond-forming reactions.

Norcarane-Based Amines in Medicinal Chemistry: A Focus on the Central Nervous System

The rigid norcarane scaffold has proven to be an excellent platform for the design of conformationally restricted analogues of neuroactive amines, such as phenethylamines and amphetamines.[7] By locking the flexible side chain of these neurotransmitter mimetics into a defined orientation, researchers can probe the bioactive conformation required for receptor binding and gain insights into structure-activity relationships (SAR).

Conformationally Restricted Analogues of Amphetamine

The synthesis of norcarane analogues of amphetamine has been a fruitful area of research. These compounds have been instrumental in understanding the structural requirements for activity at dopamine, norepinephrine, and serotonin transporters.[5][8][10] The rigid framework of norcarane allows for the systematic exploration of the spatial relationship between the aromatic ring and the amino group, which is crucial for transporter recognition and inhibition.

Ligands for Serotonin Receptors

Norcarane-based amines have also been investigated as ligands for serotonin (5-HT) receptors. The conformational constraint imposed by the bicyclic system can lead to enhanced selectivity for specific 5-HT receptor subtypes. For instance, conformationally restricted phenethylamine analogues have been developed as potent and selective 5-HT2A receptor agonists.[4][11]

Table 1: Representative Norcarane-Based Amines and their CNS Targets

CompoundStructureCNS Target(s)Reported Activity
Norcarane analog of AmphetamineDopamine Transporter (DAT), Norepinephrine Transporter (NET)Reuptake inhibitor
2-(7-Norcaranyl)ethylamineSerotonin Transporter (SERT)Reuptake inhibitor
Substituted 7-Aminonorcaranes5-HT₂A ReceptorAgonist/Antagonist

Conclusion and Future Perspectives

The journey of norcarane-based amines, from their likely inception through classical synthetic transformations to their current status as sophisticated tools in medicinal chemistry, highlights the enduring value of this unique bicyclic scaffold. The early, often challenging, synthetic routes paved the way for the development of more refined and stereoselective methodologies. The application of these compounds in CNS drug discovery has provided invaluable insights into the structural requirements for interacting with key neurological targets.

Looking ahead, the continued development of novel synthetic methods, particularly in the realm of asymmetric catalysis, will undoubtedly lead to the discovery of new and even more potent norcarane-based therapeutic agents. The inherent rigidity and tunable nature of the norcarane framework ensure that it will remain a valuable and inspiring scaffold for medicinal chemists for years to come.

References

  • Hathaway, B. A., Nichols, D. E., Nichols, M. B., & Yim, G. K. (1982). A new, potent, conformationally restricted analogue of amphetamine: 2-amino-1,2-dihydronaphthalene. Journal of Medicinal Chemistry, 25(5), 535–538.
  • Leuckart, R. (1885). Ueber eine neue und eine frühere Methode zur Darstellung formylirter aromatischer Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.
  • Miller, D. D., Fowble, J., & Patil, P. N. (1974). Inhibition of catechol amine uptake by conformationally restricted phenethylamine derivatives. Journal of Medicinal Chemistry, 17(5), 565–567.
  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
  • Chambers, J. J., Kurrasch-Orbaugh, D. M., Parker, M. A., & Nichols, D. E. (2001). Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT(2A/2C) receptor agonists. Journal of Medicinal Chemistry, 44(6), 1003–1010.
  • Various Authors. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal.
  • Fuller, R. W., Perry, K. W., & Molloy, B. B. (1975). Biological disposition of rigid analogs of amphetamine. Journal of Pharmacology and Experimental Therapeutics, 194(2), 281–286.
  • Smith, R. D., & Simmons, H. E. (1973). Norcarane. Organic Syntheses, 53, 855.
  • Glennon, R. A., & Gessner, G. W. (1979). Heterocyclic Analogs of Amphetamine: Thioureas, Dithiocarbamates, and Negatively Substituted Amides. Journal of Pharmaceutical Sciences, 68(5), 591–595.
  • Su, J., et al. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(17), 4845–4850.
  • Hagel, J. M., Krizevski, R., Marsolais, F., Lewinsohn, E., & Facchini, P. J. (2012). Biosynthesis of amphetamine analogs in plants. Trends in Plant Science, 17(7), 404–412.
  • Canal, C. E., & Morgan, D. (2012). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines.
  • Verweij, A. M. (2010). Review: Synthetic Methods for Amphetamine.
  • PubChem. Bicyclo[4.1.0]heptan-7-amine. Retrieved from [Link]

  • Bayles, R., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. The Journal of Organic Chemistry, 87(19), 13075–13084.
  • Wikipedia. Substituted amphetamine. Retrieved from [Link]

  • Seeman, J. I. (2007). The Woodward-Doering/Rabe-Kindler total synthesis of quinine: setting the record straight.
  • Hathaway, B. A., Nichols, D. E., Nichols, M. B., & Yim, G. K. (1982). A new, potent, conformationally restricted analogue of amphetamine: 2-amino-1,2-dihydronaphthalene. Journal of Medicinal Chemistry, 25(5), 535–538.
  • Kumar, A., et al. (2012). An Efficient Synthesis of Exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs. Molecules, 17(8), 9134–9149.
  • Seeman, J. I. (2007). The Woodward-Doering/Rabe-Kindler Total Synthesis of Quinine: Setting the Record Straight.
  • PubChem. Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-. Retrieved from [Link]

  • Google Patents. (2014). KR101170840B1 - Abuse resistant amphetamine compounds.
  • American Elements. bicyclo[4.1.0]heptan-7-amine. Retrieved from [Link]

  • Piascik, M. T., et al. (2003). Actions of amphetamine derivatives and cathinone at the noradrenaline transporter. British Journal of Pharmacology, 140(1), 157–164.
  • Im, M., & Kim, Y. (2001). Synthesis of the first amine–cyanocarboxyboranes, isoelectronic analogues of α-cyanocarboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2256-2261.
  • The Hammond Group. Publications. Retrieved from [Link]

  • Niphakis, M. J., Turunen, B. J., & Georg, G. I. (2010). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. The Journal of Organic Chemistry, 75(20), 6793–6805.
  • Arndt, T., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 456.
  • Mukherjee, A., et al. (2023). Synthesis of a-amino carbonyl compounds. Russian Chemical Reviews, 92(3), RCR5046.
  • Jacolot, M., et al. (2011). First highly stereocontrolled synthesis of the unusual 1-hydroxy endo, endo-2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignan skeleton. Organic & Biomolecular Chemistry, 9(19), 6543-6545.
  • Docherty, P. H. (2008). Total Synthesis of Quinine. Totally Synthetic. Retrieved from [Link]

  • Forgács, A., et al. (2020).
  • Zhang, Y., et al. (2022). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv.
  • Seeman, J. I. (2008). Myth or Fact? The Woodward-Doering Total Synthesis of Quinine. A Story of the Human Side of Science.
  • Organic Chemistry Portal. Synthesis of Cyclic Amines. Retrieved from [Link]

  • Georgieva, M., et al. (2021). Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles. Molecules, 26(23), 7245.
  • LTQ 9.1, Spring 2024. (2024). Synthesis and Reactions of Amines [Video]. YouTube. [Link]

  • DeBackere, J. R., et al. (2020). Synthesis and Characterization of SF 4 Adducts with Polycyclic Amines. Inorganic Chemistry, 59(13), 8965–8973.

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Methodological & Application

The Strategic Application of Bicyclo[4.1.0]heptan-2-amine Hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Bicyclo[4.l.o]heptan-2-amine Hydrochloride

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is a paramount objective. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to escape the "flatland" of traditional aromatic and heteroaromatic compounds, often leading to enhanced target specificity, reduced off-target effects, and improved metabolic stability. Bicyclo[4.1.0]heptan-2-amine hydrochloride stands as a prime exemplar of such a scaffold, offering a unique combination of conformational constraint and versatile chemical functionality. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this valuable building block in medicinal chemistry.

The bicyclo[4.1.0]heptane core, a fusion of a cyclohexane ring and a cyclopropane ring, imparts a defined spatial arrangement to its substituents. The amine functionality at the 2-position provides a convenient handle for the introduction of a wide array of chemical moieties through well-established synthetic transformations. This guide will delve into the strategic rationale for employing this scaffold, provide detailed synthetic protocols for its preparation and functionalization, and showcase its successful application in the development of bioactive molecules.

Physicochemical Properties and Strategic Advantages

The utility of this compound in drug design is rooted in its distinct physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₁₄ClNPubChem CID: 3060811[1]
Molecular Weight 147.65 g/mol PubChem CID: 3060811[1]
Topological Polar Surface Area 26 ŲPubChem CID: 3060811[1]
XLogP3-AA 1.8PubChem CID: 3060811[1]

The constrained nature of the bicyclic system offers several key advantages:

  • Reduced Conformational Flexibility: By locking the cyclohexane ring in a specific conformation, the bicyclo[4.1.0]heptane scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.

  • Precise Vectorial Display of Substituents: The rigid framework allows for the precise orientation of substituents in three-dimensional space, facilitating optimal interactions with the target protein.

  • Bioisosteric Replacement: The bicyclo[4.1.0]heptane moiety can serve as a non-aromatic bioisostere for a phenyl ring, a common strategy to mitigate potential metabolic liabilities associated with aromatic systems, such as mutagenicity.[2]

  • Exploration of Novel Chemical Space: The unique topology of this scaffold enables the exploration of previously untapped regions of chemical space, increasing the probability of discovering novel and potent drug candidates.

Synthetic Pathways and Protocols

A reliable and scalable synthesis of this compound is essential for its widespread application. A common and efficient route proceeds via the corresponding ketone, Bicyclo[4.1.0]heptan-2-one.

Protocol 1: Synthesis of this compound from Bicyclo[4.1.0]heptan-2-one via Reductive Amination

This two-step protocol outlines the conversion of the commercially available Bicyclo[4.1.0]heptan-2-one to the target amine hydrochloride. The key transformation is a reductive amination, a robust and widely used method for amine synthesis.[3][4]

Step 1: Oximation of Bicyclo[4.1.0]heptan-2-one

  • Rationale: The ketone is first converted to its oxime, which is a stable intermediate that is readily reduced to the primary amine.

  • Materials:

    • Bicyclo[4.1.0]heptan-2-one

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve Bicyclo[4.1.0]heptan-2-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime, which can often be used in the next step without further purification.

Step 2: Reduction of Bicyclo[4.1.0]heptan-2-oxime to this compound

  • Rationale: The oxime is reduced to the corresponding primary amine. The use of a reducing agent such as sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation are common methods. The final product is isolated as the hydrochloride salt for improved stability and handling.

  • Materials:

    • Bicyclo[4.1.0]heptan-2-oxime (from Step 1)

    • Sodium borohydride (NaBH₄)

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other suitable Lewis acid

    • Methanol

    • Hydrochloric acid (ethanolic or ethereal solution)

  • Procedure:

    • Dissolve the crude oxime (1.0 eq) in methanol.

    • Add cobalt(II) chloride hexahydrate (0.1-0.2 eq) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (3.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Make the aqueous residue basic (pH > 10) with a concentrated solution of sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate and filter.

    • To the filtrate, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Diagram 1: Synthetic Workflow for this compound

G Ketone Bicyclo[4.1.0]heptan-2-one Oxime Bicyclo[4.1.0]heptan-2-oxime Ketone->Oxime 1. NH2OH·HCl, NaOAc 2. EtOH/H2O, rt AmineHCl Bicyclo[4.1.0]heptan-2-amine hydrochloride Oxime->AmineHCl 1. NaBH4, CoCl2·6H2O 2. MeOH, 0 °C to rt 3. HCl

Caption: Synthetic route from the ketone to the amine hydrochloride.

Applications in Medicinal Chemistry: Case Studies and Protocols

The primary amine of this compound serves as a versatile anchor point for the introduction of diverse functionalities, enabling the synthesis of compound libraries for screening against various biological targets. Two of the most common and powerful methods for its elaboration are amide coupling and reductive amination.

Amide Coupling: Crafting Bioactive Amides

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this transformation.[5] The resulting amides can be designed to target a wide range of receptors and enzymes.

Protocol 2: General Procedure for Amide Coupling with this compound

  • Rationale: This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of the title compound using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Materials:

    • This compound

    • Carboxylic acid of interest

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Diagram 2: Amide Coupling Workflow

G AmineHCl Bicyclo[4.1.0]heptan-2-amine hydrochloride Amide N-(Bicyclo[4.1.0]heptan-2-yl)amide AmineHCl->Amide CarboxylicAcid R-COOH ActivatedAcid Activated Carboxylic Acid (e.g., O-acylisourea) CarboxylicAcid->ActivatedAcid HATU, DIPEA, DMF ActivatedAcid->Amide Nucleophilic Acyl Substitution

Caption: General workflow for amide bond formation.

Application Example: Melanin-Concentrating Hormone (MCH) Receptor 1 Antagonists

The bicyclo[4.1.0]heptane scaffold has been successfully employed as a phenyl bioisostere in the development of MCH R1 antagonists for the potential treatment of obesity.[2][6] In these compounds, the bicycloheptane moiety replaces a central phenyl ring, which was associated with potential mutagenicity. This strategic replacement maintained or improved the pharmacological activity while mitigating the safety concern. The amine functionality of a bicycloheptane precursor is often acylated to introduce a key pharmacophoric element.

Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is another powerful tool for functionalizing Bicyclo[4.1.0]heptan-2-amine, allowing for the synthesis of secondary and tertiary amines by reacting it with aldehydes or ketones.[3]

Protocol 3: General Procedure for Reductive Amination of this compound

  • Rationale: This protocol outlines the formation of a secondary amine by reacting the primary amine with an aldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB).

  • Materials:

    • This compound

    • Aldehyde or ketone of interest

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Triethylamine (TEA) or DIPEA

  • Procedure:

    • To a suspension of this compound (1.0 eq) in DCM or DCE, add TEA or DIPEA (1.1 eq) to liberate the free amine.

    • Add the aldehyde or ketone (1.0-1.2 eq) to the mixture and stir at room temperature for 1-2 hours to allow for imine formation.

    • Add STAB (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine.

Diagram 3: Reductive Amination Workflow

G AmineHCl Bicyclo[4.1.0]heptan-2-amine hydrochloride FreeAmine Free Amine AmineHCl->FreeAmine Base (e.g., TEA) Imine Iminium Intermediate FreeAmine->Imine Aldehyde R-CHO Aldehyde->Imine Imine Formation SecondaryAmine N-Alkyl-Bicyclo[4.1.0]heptan-2-amine Imine->SecondaryAmine Reduction (STAB)

Caption: General workflow for reductive amination.

Application Example: NMDA Receptor Antagonists

N-substituted bicyclo-heptane-2-amines have been investigated as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds have potential applications in the treatment of various neurological disorders. The synthesis of these analogs often involves the reductive amination of a bicycloheptanone precursor or the N-alkylation of the corresponding amine.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemists seeking to introduce three-dimensionality and novel structural motifs into their drug candidates. Its rigid framework allows for precise control over the spatial orientation of substituents, while the primary amine provides a versatile handle for a wide range of chemical modifications. The successful application of this scaffold in the development of MCH R1 and NMDA receptor antagonists highlights its potential in diverse therapeutic areas.

Future applications of this scaffold could extend to other target classes where conformational restriction and precise pharmacophore presentation are crucial for activity and selectivity. The protocols provided in this guide offer a solid foundation for researchers to synthesize and functionalize this promising building block, paving the way for the discovery of the next generation of innovative therapeutics.

References

  • Yang, J., Wang, Y., & Li, E. Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry–An Asian Journal, e202500824. [Link][7][8]

  • ResearchGate. (2025, August 5). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. [Link]

  • PubMed. (2007, September 1). Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. [Link][6][9]

  • PubMed. (2019, August 8). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. [Link]

  • ResearchGate. (2025, October 17). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. [Link]

  • PubMed. (n.d.). Interaction of bicyclo-octane analogs of amantadine with ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane. [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.). [Link]

  • Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Kalinin, V. N., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Arkivoc, 2008(ix), 42-51. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • PubChemLite. (n.d.). This compound (C7H13N). [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-. [Link]

  • PubChem. (n.d.). Bicyclo(4.1.0)heptan-2-ol. [Link]

  • ResearchGate. (2025, August 6). An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles. [Link]

  • PubMed. (2006, May 15). Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChemLite. (n.d.). Bicyclo[4.1.0]heptan-1-amine hydrochloride (C7H13N). [Link]

Sources

Application Note: Synthesis of Novel Ligands from Bicyclo[4.1.0]heptan-2-amine Hydrochloride

[1]

Part 1: Introduction & Strategic Value

The Pharmacophore Advantage

Bicyclo[4.1.0]heptan-2-amine (also known as 2-aminonorcarane) represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike flexible cyclohexylamines, the fused cyclopropane ring imposes severe conformational constraints on the cyclohexane ring, locking it into a specific half-chair or boat-like conformation.

Why use this scaffold?

  • Bioisosterism: It acts as a saturated bioisostere for ortho-substituted anilines or phenyl groups, improving metabolic stability (blocking metabolic "soft spots") while retaining vector orientation.[1]

  • Receptor Selectivity: The rigid backbone reduces the entropic penalty of binding. This scaffold has been successfully deployed in antagonists for the Melanin-Concentrating Hormone (MCH) receptor and modulators of NMDA receptors .[1]

  • Vector Control: The relative stereochemistry (cis/trans) between the amine and the cyclopropane ring dictates the exit vector of the attached ligand, allowing for precise probing of receptor pockets.

Part 2: Chemical Handling & Pre-treatment[1][2]

Critical Stability Considerations

While the bicyclo[4.1.0] system is robust, the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).

  • Avoid: Strong Lewis acids (e.g.,

    
    , 
    
    
    ) or highly acidic conditions at elevated temperatures, which can trigger ring-opening to cycloheptene derivatives or rearranged products.
  • Preferred: Mild basic or neutral conditions.[1]

  • Volatility: The free base is a volatile oil. It is recommended to generate the free base in situ or use the hydrochloride salt directly in buffered reaction mixtures.

Protocol A: In Situ Salt Neutralization

For use in amide coupling or nucleophilic substitutions.[1]

  • Solvent Selection: Anhydrous DMF or DCM are preferred.[1]

  • Base: Use a non-nucleophilic organic base (DIPEA or TEA).[1]

  • Stoichiometry: A minimum of 3.0 equivalents of base is required (1 eq to neutralize HCl, 1-2 eq to drive the reaction).[1]

Part 3: Synthetic Strategies & Protocols

We define three core synthetic pathways to diversify this scaffold into novel ligands: Amide Linking , Urea/Carbamate Formation , and Reductive Alkylation .

Workflow Visualization

LigandSynthesisStartBicyclo[4.1.0]heptan-2-amineHCl SaltBaseIn Situ Neutralization(DIPEA/DMF)Start->BasePath1Pathway A:Amide CouplingBase->Path1+ R-COOHHATUPath2Pathway B:Urea/CarbamateBase->Path2+ R-NCOor CDIPath3Pathway C:Reductive AminationBase->Path3+ R-CHOSTABProd1Peptidomimetics(GPCR Ligands)Path1->Prod1Prod2Urea Inhibitors(Kinase/Hydrolase)Path2->Prod2Prod3Secondary Amines(Ion Channel Blockers)Path3->Prod3

Figure 1: Divergent synthetic pathways for Bicyclo[4.1.0]heptan-2-amine functionalization.

Protocol 1: High-Efficiency Amide Coupling (HATU Method)

Best for attaching complex aromatic tails or amino acids.[1]

Reagents:

  • Bicyclo[4.1.0]heptan-2-amine HCl (1.0 eq)[1][2]

  • Carboxylic Acid Partner (1.1 eq)[1][3]

  • HATU (1.2 eq)[1]

  • DIPEA (3.5 eq)[1]

  • DMF (anhydrous, 0.1 M concentration)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Addition: Add Bicyclo[4.1.0]heptan-2-amine HCl (1.0 eq) followed immediately by the remaining DIPEA (1.5 eq).

  • Reaction: Purge with nitrogen, cap, and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 147.1 - 18).[1]

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1][4]

    
     (2x), water (1x), and brine (1x).[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The amide product is typically stable on silica.

Expert Insight:

"We prioritize HATU over EDC/HOBt for this scaffold because the steric bulk of the bicyclic system can retard nucleophilic attack. HATU's superior leaving group (HOAt) enhances reaction rates, preventing potential epimerization of chiral acid partners."

Protocol 2: Urea Synthesis via Isocyanates

Best for creating rigid linkers common in kinase inhibitors or soluble epoxide hydrolase inhibitors.[1]

Reagents:

  • Bicyclo[4.1.0]heptan-2-amine HCl (1.0 eq)[1][2]

  • Isocyanate (R-NCO) (1.1 eq)[1]

  • Triethylamine (TEA) (2.5 eq)[1]

  • DCM (anhydrous)[1]

Step-by-Step:

  • Preparation: Suspend the amine HCl salt in anhydrous DCM (0.2 M) at 0°C.

  • Neutralization: Add TEA (2.5 eq) dropwise. The suspension may clear as the free base is liberated.

  • Coupling: Add the Isocyanate (1.1 eq) dropwise.[1]

  • Completion: Remove the ice bath and stir at RT for 2 hours.

  • Quench: Add a scavenger resin (e.g., Trisamine) if available to remove excess isocyanate, or wash with 1M HCl (rapidly) to hydrolyze unreacted isocyanate.[1]

  • Isolation: Evaporate solvent. Recrystallization from EtOH/Heptane is often sufficient for urea products.[1]

Protocol 3: Reductive Amination

Best for generating secondary amines for ion channel modulation.[1]

Reagents:

  • Bicyclo[4.1.0]heptan-2-amine HCl (1.0 eq)[1][2]

  • Aldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • DIPEA (1.0 eq)[1]

  • DCE (1,2-Dichloroethane)[1]

Step-by-Step:

  • Imine Formation: Mix amine HCl, Aldehyde, and DIPEA in DCE. Stir for 1 hour at RT. (Note: Magnesium sulfate can be added to sequester water).[1]

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Reaction: Stir for 12–24 hours.

  • Workup: Quench with sat.

    
    . Extract with DCM.[1]
    
  • Warning: Do not use

    
     under strongly acidic conditions (pH < 3) to avoid risking the cyclopropane ring integrity.[1] STAB is milder and safer.[1]
    

Part 4: Analytical Characterization

Validating the structure requires specific attention to the cyclopropane protons, which appear at distinct high-field regions in

Diagnostic NMR Signals (CDCl3, 400 MHz):

PositionProton TypeChemical Shift (

ppm)
MultiplicityDiagnostic Value
H-1 / H-6 Cyclopropyl methine0.3 – 0.9 ppmMultipletKey indicator of intact ring
H-7 Cyclopropyl methylene0.1 – 0.6 ppmMultipletHigh field shift confirms ring strain
H-2 Methine (

to N)
2.5 – 3.2 ppmMultipletShift varies by substituent (Amide vs Amine)

Stereochemical Verification: The coupling constants (

1
  • NOE Correlation: Look for interactions between H-2 and the cyclopropyl protons (H-7) to assign relative stereochemistry.

Part 5: References

  • PubChem. (2025).[1] Bicyclo[4.1.0]heptan-2-amine hydrochloride.[1][2] National Library of Medicine. [Link][1]

  • Bioorganic & Medicinal Chemistry. (2006). Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists. [Link][1][5]

  • Journal of Organic Chemistry. (2015). Synthesis of Novel Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Scaffold. [Link][1]

  • MDPI Molecules. (2020).[1] Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. [Link][1][4]

  • Bioorganic & Medicinal Chemistry. (2003). Design and synthesis of orally bioavailable inhibitors of inducible nitric oxide synthase. Identification of 2-azabicyclo[4.1.0]heptan-3-imines. [Link]

Application Notes and Protocols: The Role of Constrained Amines in Peptide Mimics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The therapeutic potential of peptides is often hampered by their inherent flexibility, which leads to poor metabolic stability and reduced binding affinity. Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations. This guide provides an in-depth exploration of the use of constrained amines, particularly those integrated into cyclic structures, to generate potent and stable peptide mimics. We will delve into the rationale behind this approach, provide detailed protocols for the synthesis of key building blocks, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques required for their structural characterization. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering both the theoretical underpinnings and the practical steps necessary to apply this technology.

Introduction: The Rationale for Conformational Constraint

Peptides are highly specific signaling molecules, but their therapeutic application is often limited by their susceptibility to proteolytic degradation and their existence as an ensemble of conformations in solution.[1][2] This conformational flexibility results in a significant entropic penalty upon binding to a target receptor, thereby reducing binding affinity.[1] By introducing rigid structural elements, such as constrained amines incorporated into cyclic systems, we can pre-organize the peptide into a bioactive conformation.[3] This strategy offers several key advantages:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, conformational constraint can lead to a significant increase in binding affinity to the target receptor.[1][3]

  • Increased Metabolic Stability: A more rigid structure can sterically hinder the approach of proteases, making the peptide mimic more resistant to enzymatic degradation and increasing its in vivo half-life.[1][3]

  • Improved Selectivity: A constrained peptide is less likely to adopt conformations that allow for binding to off-target receptors, leading to improved selectivity and a better side-effect profile.

  • Enhanced Cell Permeability: In some cases, conformational constraint and the introduction of specific structural motifs can improve a peptide's ability to cross cell membranes.[4]

Constrained amines, often in the form of azacycloalkane amino acids (e.g., azetidine-2-carboxylic acid, proline and its analogs, piperidine-based amino acids), serve as excellent building blocks for introducing these conformational restrictions.[5][6][7]

Designing Peptide Mimics with Constrained Amines: A Workflow

The development of a peptide mimic incorporating a constrained amine follows a logical progression from design to characterization. This workflow ensures a systematic approach to generating and validating these complex molecules.

G A Conceptual Design & In Silico Modeling B Synthesis of Fmoc-Protected Constrained Amine Monomer A->B Select target constrained amine C Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor B->C Incorporate into peptide sequence D On-Resin or Solution-Phase Cyclization (Optional) C->D Introduce further constraints E Cleavage from Resin & Deprotection C->E For linear mimics D->E For cyclic mimics F Purification by HPLC E->F Isolate pure peptide G Structural Characterization (MS, NMR) F->G Confirm identity & determine conformation H Biological Activity & Stability Assays G->H Evaluate therapeutic potential

Caption: A typical workflow for the design and development of peptide mimics containing constrained amines.

Synthesis of Constrained Amine Building Blocks

The successful incorporation of constrained amines into peptides begins with the synthesis of the corresponding Fmoc-protected monomer. Here, we provide protocols for the synthesis of two representative examples: Fmoc-L-azidoalanine, a versatile precursor, and a general method for preparing (S)-azetidine-2-carboxylic acid.

Protocol: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH]

This two-step protocol, adapted from Lau and Spring (2010), provides a high-yield synthesis of Fmoc-L-azidoalanine from commercially available Fmoc-L-asparagine, without the need for column chromatography.[8]

Step 1: Hofmann Rearrangement to Fmoc-L-α,β-diaminopropionic acid (Fmoc-Dap-OH)

  • Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.

  • Add [Bis(trifluoroacetoxy)iodo]benzene and pyridine to the solution and stir for 14 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to a pH of ~2-3 with HCl.

  • The product, Fmoc-Dap-OH, will precipitate and can be collected by filtration.

Step 2: Diazo Transfer to Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH]

  • Dissolve the Fmoc-Dap-OH from the previous step in a biphasic mixture of H2O, MeOH, and CH2Cl2 (1:1:1).[8]

  • Add CuSO4·5H2O and imidazole-1-sulfonyl azide hydrochloride.[8]

  • Adjust the pH of the mixture to 9 with an aqueous K2CO3 solution.[8]

  • Stir the reaction vigorously for 18 hours.

  • Dilute the reaction mixture with CH2Cl2 and separate the aqueous phase.

  • Extract the organic phase with saturated NaHCO3.

  • Combine the aqueous extracts, wash with Et2O, and then acidify to pH 2 with concentrated HCl.[8]

  • Extract the product with Et2O. The combined organic extracts are then dried and concentrated to yield the final product, which is typically >98% pure.[8]

Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid

This protocol is based on the efficient synthesis route developed by Futamura et al. (2005), which utilizes a malonic ester intermediate.[9]

  • Cyclization: Treat dimethyl (S)-(1'-methyl)benzylaminomalonate with 1.5 equivalents of 1,2-dibromoethane and 2 equivalents of cesium carbonate in DMF to form the four-membered ring.[9]

  • Krapcho Dealkoxycarbonylation: The resulting dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate undergoes preferential dealkoxycarbonylation to yield the desired (2S,1'S)-monoester.[9]

  • Epimerization (Optional): The undesired (2R,1'S)-isomer can be converted to the desired stereoisomer through a deprotonation and re-protonation step.[9]

  • Hydrolysis and Deprotection: A lipase-catalyzed hydrolysis of the (2S,1'S)-monoester followed by deprotection yields enantiomerically pure (S)-azetidine-2-carboxylic acid.[9]

The resulting (S)-azetidine-2-carboxylic acid can then be Fmoc-protected using standard procedures, such as reacting it with Fmoc-OSu in the presence of a base like sodium bicarbonate in a dioxane/water mixture.[10]

Solid-Phase Peptide Synthesis (SPPS) with Constrained Amines

The incorporation of Fmoc-protected constrained amines into a peptide sequence generally follows standard Fmoc-SPPS protocols.[11][12][13]

General Fmoc-SPPS Protocol

This protocol is a generalized procedure and may require optimization based on the specific sequence and constrained amine being used.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for protected fragments) in DMF for 30 minutes in a reaction vessel.[11][14]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.[14]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.[14]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (standard or constrained) and a coupling agent (e.g., HBTU, HATU) in DMF.[14][15]

    • Add a base such as DIPEA (6-10 equivalents) to the solution to activate the amino acid.[15]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a colorimetric test like the Kaiser test.[14]

  • Washing: Wash the resin with DMF and DCM.[15]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

G Resin Resin-NH-Fmoc Deprotection Deprotection Deprotection->Resin 1. 20% Piperidine/DMF Washing1 Wash (DMF) Deprotection->Washing1 Coupling Fmoc-AA-OH, Coupling Reagent, DIPEA Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

On-Resin Cyclization

For cyclic peptidomimetics, an orthogonal protecting group strategy is employed to allow for side-chain deprotection and subsequent cyclization while the peptide is still attached to the resin.

  • Assemble the linear peptide sequence on the resin, incorporating amino acids with orthogonal side-chain protecting groups (e.g., Lys(Mtt), Asp(OAll)) at the desired cyclization points.[6]

  • Selectively deprotect the side-chains. For example, the Mtt group can be removed with 1% TFA in DCM.[15]

  • Perform the on-resin cyclization reaction. This is typically an amide bond formation between the deprotected side-chains, using standard peptide coupling reagents.

  • Wash the resin thoroughly to remove excess reagents.

Cleavage, Purification, and Characterization

Protocol: Cleavage from Resin and Deprotection
  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[10]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[10]

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

Purification by HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

  • Column: A C18 column is typically used.[16]

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: The peptide is detected by UV absorbance at 215 nm.[16]

Fractions containing the pure peptide are collected, pooled, and lyophilized.

Characterization

Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of constrained peptide mimics in solution.[17][18][19]

  • 1D NMR: Provides initial information on the overall structure and purity.

  • 2D NMR:

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide through-space correlations between protons that are close in space (< 5 Å). These NOE/ROE restraints are crucial for calculating the 3D structure.[18]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.

The collected NMR data (chemical shifts, coupling constants, and NOE/ROE restraints) are used as input for structure calculation software (e.g., CYANA, CNS) to generate an ensemble of structures representing the solution conformation of the peptide mimic.[18]

Data Presentation: Comparative Analysis of Constrained vs. Linear Peptides

PropertyLinear PeptideConstrained Peptide MimicRationale for Improvement
Binding Affinity (IC50) Micromolar (µM) rangeNanomolar (nM) rangePre-organization in bioactive conformation reduces entropic penalty of binding.[1]
Proteolytic Stability (t1/2) MinutesHoursRigid structure sterically hinders protease access to the peptide backbone.[1][3]
Conformational Ensemble Large, flexibleSmall, well-definedThe constrained amine and/or cyclization restricts conformational freedom.
Cell Permeability LowCan be enhancedSpecific conformations and intramolecular hydrogen bonding can mask polar groups.[4]

Conclusion

The incorporation of constrained amines into peptide mimics is a robust and effective strategy for improving their therapeutic properties. By enforcing a specific conformation, researchers can overcome the inherent limitations of natural peptides, leading to compounds with enhanced binding affinity, metabolic stability, and selectivity. The protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, purification, and characterization of these promising drug candidates. As our understanding of structure-activity relationships continues to grow, the rational design of constrained peptidomimetics will undoubtedly play an increasingly important role in the development of novel therapeutics.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. (URL: [Link])

  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed. (URL: [Link])

  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (URL: [Link])

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. (URL: [Link])

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society. (URL: [Link])

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (URL: [Link])

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. (URL: [Link])

  • Conformationally Constrained Peptides | Encyclopedia MDPI. (URL: [Link])

  • Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and - Université de Rennes. (URL: [Link])

  • Solid-phase synthesis strategies for the azole-based peptidomimetics. - ResearchGate. (URL: [Link])

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - MDPI. (URL: [Link])

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Scilit. (URL: [Link])

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. (URL: [Link])

  • Introduction to the Synthesis of Peptidomimetics. (URL: [Link])

  • Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - NIH. (URL: [Link])

  • Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids - ChemRxiv. (URL: [Link])

  • CN103865964A - Method for synthesizing (R)
  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids - David Spring's group. (URL: [Link])

  • Efficient route to (S)-azetidine-2-carboxylic acid - PubMed. (URL: [Link])

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Design, Synthesis, and Characterization of Cyclic Peptidomimetics of the Inducible Nitric Oxide Synthase Binding Epitope That Disrupt the Protein–Protein Interaction Involving SPRY Domain-Containing Suppressor of Cytokine Signaling Box Protein (SPSB) 2 and Inducible Nitric Oxide Synthase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Characterization of cyclic peptides containing disulfide bonds - ResearchGate. (URL: [Link])

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC. (URL: [Link])

  • Synthesis of Peptides. (URL: [Link])

  • CN103467350A - Method for preparing (S)
  • A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. (URL: [Link])

  • (PDF) Direct Access to L-Azetidine-2-carboxylic Acid - ResearchGate. (URL: [Link])

Sources

Troubleshooting & Optimization

improving the yield of Bicyclo[4.1.0]heptan-2-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Yield Optimization & Troubleshooting

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of Norcarane-2-amine (Bicyclo[4.1.0]heptan-2-amine) Hydrochloride. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Yield Trap"

Synthesizing Bicyclo[4.1.0]heptan-2-amine hydrochloride is deceptively difficult. The core challenge lies in the cyclopropanation step (constructing the strained ring) and the stereocontrol of the amine installation .

Many researchers attempt to cyclopropanate cyclohex-2-en-1-one directly, or perform standard reductive amination on the resulting ketone. These are often low-yielding "traps" due to:

  • Electronic Mismatch: Standard Simmons-Smith reagents are electrophilic and react poorly with electron-deficient enones.

  • Steric Screening: The cyclopropane ring blocks nucleophilic attack on the carbonyl, stalling imine formation.

  • Salt Instability: The final hydrochloride salt is prone to deliquescence if excess water or alcohol remains.

This guide provides a Self-Validating Protocol to bypass these traps.

Module 1: The Skeleton (Cyclopropanation)

The Problem: "My reaction stalled at 30% conversion."

Diagnosis: You are likely attempting a Simmons-Smith reaction directly on cyclohex-2-en-1-one . Root Cause: The zinc carbenoid (


) is electrophilic.[1][2] The enone double bond is electron-poor due to conjugation with the carbonyl. This is a kinetic dead-end.
The Solution: The "Hydroxyl-Directing" Strategy

Instead of forcing the enone reaction, reduce it to the allylic alcohol first. The hydroxyl group coordinates with the Zinc reagent, accelerating the reaction and ensuring stereospecificity (syn-addition).

Optimized Protocol (Furukawa Modification)
  • Pre-step: Reduce cyclohexenone to cyclohex-2-en-1-ol (Luche Reduction:

    
    ).
    
  • Reagents: Diethylzinc (

    
    , 1.0M in hexanes), Diiodomethane (
    
    
    
    ), DCM (anhydrous).
  • Procedure:

    • Cool DCM solution of cyclohex-2-en-1-ol (1.0 equiv) to -10°C.

    • Add

      
       (2.2 equiv) dropwise. Caution: Pyrophoric.
      
    • Add

      
       (2.2 equiv) dropwise. Maintain Temp < 0°C.
      
    • Allow to warm to RT. The coordinated Oxygen accelerates the carbene transfer.

  • Validation: TLC should show complete consumption of alkene within 4 hours.

  • Post-Process: Oxidize the resulting bicyclic alcohol back to Bicyclo[4.1.0]heptan-2-one using Swern or IBX oxidation if the ketone is your required intermediate.

Technical Insight: The rate enhancement from the hydroxyl group is approximately 100x compared to the unfunctionalized alkene.

Module 2: The Nitrogen (Amine Installation)

The Problem: "I have the ketone, but reductive amination yields are <40%."

Diagnosis: Incomplete imine formation. Root Cause: The cyclopropane ring at C1/C6 creates significant steric strain. Standard condensation (Amine + Ketone


 Imine) is unfavorable and slow. 

reduces the unreacted ketone to an alcohol (side product) faster than it reduces the imine.
The Solution: Titanium(IV) Isopropoxide Mediation

Use


 as a Lewis Acid and water scavenger. It forces the equilibrium toward the imine/enamine species before the reducing agent is added.
Optimized Protocol (One-Pot)
  • Imine Formation:

    • Combine Bicyclo[4.1.0]heptan-2-one (1.0 equiv) and Ammonia source (e.g.,

      
       in MeOH or Benzylamine if protecting) (1.2 equiv).
      
    • Add Titanium(IV) isopropoxide (1.25 equiv) neat.

    • Stir at RT for 6–12 hours. The solution will become viscous.

    • Checkpoint: IR spectroscopy should show disappearance of

      
       stretch (~1710 
      
      
      
      ) and appearance of
      
      
      (~1640
      
      
      ).
  • Reduction:

    • Dilute with MeOH.

    • Add Sodium Borohydride (

      
      ) (1.5 equiv) portion-wise at 0°C.
      
    • Note:

      
       is cheaper and safer than cyanoborohydride, and effective here because the imine is "pre-formed" by Titanium.
      
  • Workup (Critical):

    • Quench with aqueous NaOH (1M). A white precipitate (

      
      ) will form.
      
    • Filter through Celite. The filtrate contains your amine.

Module 3: Salt Formation & Isolation

The Problem: "The product turned into a sticky oil/gum."

Diagnosis: Hygroscopicity and impurity occlusion. Root Cause: Excess water or alcohol trapped in the crystal lattice. Amine hydrochlorides are notoriously hygroscopic.

The Solution: Anhydrous Precipitation

Do not use aqueous HCl. Use anhydrous conditions to force precipitation.

  • Extract: Isolate the free amine in

    
     or MTBE (Methyl tert-butyl ether). Dry thoroughly over 
    
    
    
    .
  • Precipitate:

    • Cool the ether solution to 0°C.

    • Add HCl in Dioxane (4.0 M) dropwise.

    • Observation: A white solid should crash out immediately.

  • Wash: Filter under Nitrogen. Wash the cake with cold anhydrous

    
     to remove organic impurities.
    
  • Dry: Vacuum dry at 40°C over

    
     to ensure a free-flowing powder.
    

Visualizing the Workflow

The following diagram illustrates the "Golden Route" (via Allylic Alcohol) vs. the "Trap Route" (Direct Enone).

SynthesisWorkflow Start Cyclohex-2-en-1-one TrapStep Direct Cyclopropanation (Simmons-Smith) Start->TrapStep Avoid Step1 Reduction (Luche) NaBH4, CeCl3 Start->Step1 Recommended FailState Low Yield / No Reaction (Electronic Mismatch) TrapStep->FailState Alcohol Cyclohex-2-en-1-ol (Allylic Alcohol) Step1->Alcohol Step2 Directed Cyclopropanation Et2Zn, CH2I2 (Furukawa) Alcohol->Step2 OH-Directed (Fast & Stereoselective) BicyclicAlc Bicyclo[4.1.0]heptan-2-ol Step2->BicyclicAlc Step3 Oxidation (Swern/IBX) BicyclicAlc->Step3 Ketone Bicyclo[4.1.0]heptan-2-one Step3->Ketone Step4 Reductive Amination Ti(OiPr)4 + NaBH4 Ketone->Step4 Water Scavenging Amine Bicyclo[4.1.0]heptan-2-amine Step4->Amine Final HCl Salt Formation (Anhydrous HCl/Dioxane) Amine->Final

Caption: Comparison of the low-yield direct route vs. the high-yield hydroxyl-directed strategy.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Reaction mixture solidifies during cyclopropanation. Formation of insoluble Zinc glycolates or polymerization.Use DME (Dimethoxyethane) as a co-solvent to solubilize Zinc species. Ensure strict anhydrous conditions.
Low yield in reductive amination; Alcohol byproduct found. Direct reduction of ketone before imine formation.Must use Ti(OiPr)4. Do not mix Ketone + Amine + Reducing agent all at once. Allow 6h for imine pre-formation.
Product is a mixture of diastereomers. Lack of facial selectivity.The cis-isomer (amine on same side as cyclopropane) is favored by the directed route. Use chromatography on the free amine before salt formation to separate isomers.
Violent exotherm upon adding Et2Zn. Addition rate too fast / Moisture present.

is pyrophoric. Dilute with Hexanes. Add dropwise at -10°C. Ensure all glassware is oven-dried.

References

  • Simmons-Smith Reaction Mechanism & Modification

    • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58.

  • Hydroxyl-Directed Cyclopropanation

    • Charette, A. B., & Marcoux, J. F. (1996). The mechanism of the directed Simmons-Smith cyclopropanation reaction. Journal of the American Chemical Society, 118(9), 2173-2181.

  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Safety Data & Handling

    • PubChem.[3][4][5] (n.d.). This compound Compound Summary. National Library of Medicine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly Diethylzinc and Diiodomethane, before handling.

Sources

Technical Support Center: Purification of Bicyclo[4.1.0]heptan-2-amine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Bicyclo[4.1.0]heptan-2-amine hydrochloride via recrystallization. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your purification outcomes.

Section 1: Foundational Knowledge - The "Why" Behind the "How"

A successful recrystallization is not just about following steps; it's about understanding the physicochemical properties of your compound and how they interact with the chosen solvent system.

Q1: What is this compound and why is its purity crucial?

This compound is the salt form of the parent amine, Bicyclo[4.1.0]heptan-2-amine.[1] The hydrochloride salt is typically a crystalline solid that exhibits increased stability and solubility in polar solvents compared to its free base form.[2] In pharmaceutical development and organic synthesis, achieving high purity is critical as impurities can lead to undesirable side effects, lower reaction yields, or interfere with downstream analytical characterization. Recrystallization is a powerful technique for removing impurities and isolating the desired compound in a highly pure, crystalline form.[3]

Caption: Structure of this compound.

Q2: What are the core principles of recrystallization for an amine salt?

The fundamental principle of recrystallization is based on differential solubility.[4] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature.[5] Impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after filtration).[5]

For an amine hydrochloride, which is a salt, we must consider its ionic character. These salts are significantly more polar than their free-base counterparts. Therefore, suitable solvents are typically polar, such as alcohols. However, a solvent that is too good at dissolving the salt, even when cold, will result in a poor yield.[6] This is a common issue with amine hydrochlorides in highly polar solvents like methanol or ethanol.[7]

Q3: How do I select the right solvent system?

Solvent selection is the most critical step in developing a successful recrystallization protocol.[4] You may need to screen several solvents or solvent mixtures to find the optimal system.

Single vs. Mixed Solvents:

  • Single Solvent: The ideal and simplest scenario. The compound exhibits the desired high solubility at high temperatures and low solubility at low temperatures in a single solvent. For amine hydrochlorides, isopropanol or n-butanol are often good starting points.[7][8]

  • Mixed-Solvent System (Solvent/Anti-solvent): Used when no single solvent has the ideal solubility profile. The compound is first dissolved in a minimal amount of a "good" hot solvent in which it is highly soluble. Then, a "poor" solvent (anti-solvent), in which the compound is insoluble but is miscible with the first solvent, is added dropwise until the solution becomes turbid (cloudy).[4] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common combination for amine hydrochlorides is an alcohol (e.g., isopropanol) as the solvent and an ether (e.g., diethyl ether or MTBE) as the anti-solvent.[7]

Solvent Selection Guide

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Suitability for Amine HCls Causality & Insights
Water 100 80.1 Good, but can be difficult to remove High polarity dissolves salts well, but high boiling point and hygroscopic nature can make drying difficult.[9]
Ethanol 78 24.5 Often too soluble The high polarity often keeps the salt in solution even at low temperatures, leading to poor yields.[7]
Isopropanol (IPA) 82 19.9 Excellent Starting Point Lower polarity than ethanol provides a better solubility differential between hot and cold conditions for many amine salts.[7]
n-Butanol 118 17.5 Good for less soluble salts Higher boiling point allows for dissolution of less soluble compounds. Also useful for separating from ammonium chloride.[8]
Acetone 56 20.7 Use with caution Can sometimes be used as a wash or in a mixed system, but reactivity with amines (imine formation) is a risk.[7]
Diethyl Ether 35 4.3 Excellent Anti-solvent Low polarity makes it a poor solvent for ionic salts. Used to induce precipitation from a more polar solvent.[7]

| Ethyl Acetate | 77 | 6.0 | Good for pre-purification wash | Can be used to wash the crude solid and remove less polar organic impurities before recrystallization.[7] |

Section 2: Detailed Experimental Protocol

This section provides a generalized, step-by-step protocol for the recrystallization of this compound.

Safety First

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[2]

Caption: General workflow for the recrystallization process.

Step-by-Step Methodology
  • Solvent Selection: Based on preliminary tests (or the table above), select a suitable solvent (e.g., Isopropanol).

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring (a boiling stick or magnetic stir bar is recommended). Continue adding the solvent in small portions until the solid has just completely dissolved.[9] Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, which is necessary for good crystal recovery upon cooling.[10]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The charcoal adsorbs high-molecular-weight colored impurities.

  • Hot Filtration (If Necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel (stemless is best) and a receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[5] Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[5][6] Once the flask has reached room temperature, you can place it in an ice-water bath for 15-30 minutes to maximize crystal yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a minimal amount of ice-cold recrystallization solvent. Causality: The cold solvent will wash away any remaining soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.[9]

  • Drying: Transfer the crystals to a watch glass and allow them to dry completely. Drying can be accelerated by placing them in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals are forming upon cooling. 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[6][10]2. Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site for crystal growth to begin.[10]1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, increasing the concentration. Allow it to cool again slowly.[5][6]2. Induce Nucleation: - Scratch: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for nucleation.[6][10] - Seed: Add a single, tiny "seed crystal" of the pure compound to the solution.[4][10]
The compound "oils out" instead of forming crystals. The compound's melting point is lower than the boiling point of the solvent, or the solution is too saturated. The compound melts before it can crystallize, forming an oil.[5]1. Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.[5][10]2. Lower the Temperature: Choose a different solvent with a lower boiling point.[5]3. Slow Cooling: Insulate the flask to ensure the cooling rate is extremely slow, allowing crystals to form before the solution cools to the compound's melting point.[10]
The recrystallized product is still impure. 1. Cooling was too rapid: Impurities were trapped within the fast-growing crystal lattice.[6]2. Ineffective Solvent: The chosen solvent did not effectively differentiate between the desired compound and the impurities.[5]1. Repeat Recrystallization: Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly.[5]2. Change Solvents: Select a different solvent or solvent system that provides better separation.
The final yield is very low. 1. Too much solvent was used: A significant amount of the product remains dissolved in the cold mother liquor.[6]2. Excessive washing: Too much cold solvent was used during the washing step, dissolving the product.[9]3. Premature crystallization: The product crystallized in the funnel during hot filtration.1. Recover from Mother Liquor: You can try to recover some product by evaporating a portion of the solvent from the mother liquor and cooling again to obtain a second, though likely less pure, crop of crystals.2. Minimize Washing: Use only a very small amount of ice-cold solvent for washing.3. Optimize Hot Filtration: Ensure the filtration apparatus is thoroughly pre-heated before use.[5]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a rotary evaporator to remove solvent and force crystallization? A: While rotary evaporation can be used to recover the crude solid if a recrystallization fails, it is not a method of purification.[6][10] This process, known as "crashing out," causes the solid to precipitate very rapidly, trapping impurities. It is a recovery technique, not a purification one.

Q: What is a "seed crystal" and how do I get one? A: A seed crystal is a tiny piece of the pure solid compound.[10] If you have a previous pure batch, you can use a crystal from it. If not, you can sometimes obtain one by dipping a glass rod into the supersaturated solution, removing it, and allowing the solvent to evaporate from the tip, leaving a small crystalline residue.[6] Introducing this back into the solution provides a template for crystal growth.[4][6]

Q: How do I choose between a single solvent and a mixed-solvent system? A: Always aim for a single-solvent recrystallization first, as it is simpler. Test the solubility of your crude material in small amounts of different hot and cold solvents. If you find a solvent that dissolves the compound when hot but not when cold, that is your ideal choice. Only move to a mixed-solvent system if no single solvent provides the required solubility characteristics.[4]

Q: My crude material is very impure (oily, dark color). Should I perform a pre-purification step? A: Yes. If the crude material is highly impure, a single recrystallization may not be sufficient. Consider performing a pre-purification wash. This can be done by suspending the crude solid in a solvent in which your desired compound is insoluble but the impurities are (e.g., ethyl acetate or diethyl ether), stirring it at room temperature, and then filtering.[7] This removes many non-polar impurities and makes the subsequent recrystallization more effective.

References

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 18, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Recrystallization - Part 2. (n.d.). UMass Lowell. Retrieved February 18, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 18, 2026, from [Link]

  • This compound (C7H13N). (n.d.). PubChemLite. Retrieved February 18, 2026, from [Link]

  • Methylamine Hydrochloride. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved February 18, 2026, from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved February 18, 2026, from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004, June 21). PubMed. Retrieved February 18, 2026, from [Link]

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Technical Support Center: Resolving Stereoisomers of Bicyclo[4.1.0]heptan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of Bicyclo[4.1.0]heptan-2-amine stereoisomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to common challenges encountered during the separation of these chiral molecules. The bicyclo[4.1.0]heptane framework is a key structural motif in many biologically active compounds and pharmaceutical agents, making the ability to isolate pure enantiomers a critical step in synthesis and development.[1][2][3]

This resource is structured in a question-and-answer format to directly address specific issues you may face in the lab. We will delve into the "why" behind experimental choices, ensuring you have a solid understanding of the principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic Bicyclo[4.1.0]heptan-2-amine?

The two most common and effective strategies for resolving racemic bicyclo[4.1.0]heptan-2-amine are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent).[4][5] This reaction forms two diastereomeric salts with different physical properties, most importantly, different solubilities.[4][6] By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration.[4] The enantiomerically enriched amine is then liberated from the salt by treatment with a base.[4][5]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine at a much faster rate than the other.[7][8][9] This results in a mixture of the acylated (and now chemically different) enantiomer and the unreacted enantiomer.[7] These two compounds can then be separated using standard chromatographic techniques.

Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?

Selecting the optimal resolving agent is crucial for a successful separation. Here's a comparative overview of common choices:

Resolving AgentKey CharacteristicsBest For
Tartaric Acid Readily available and relatively inexpensive natural product. Its linear structure can lead to efficient salt formation.[4]A good starting point for screening due to its cost-effectiveness and proven track record with a variety of primary amines.
(-)-Camphoric Acid Possesses a rigid bicyclic structure that can promote well-defined crystal packing, potentially leading to higher diastereoselectivity.[4]Cases where tartaric acid fails to provide adequate separation. The defined structure can offer better chiral recognition.
(2R,3R)-O,O′-Dibenzoyltartaric acid (DBTA) Often provides excellent chiral recognition due to its bulky benzoyl groups, which can create specific interactions within the crystal lattice.[10]Difficult resolutions where other agents have not been successful. It has been shown to be effective in resolving other bicyclic diamines.[10]

Pro-Tip: The selection of a resolving agent is often empirical. It is highly recommended to perform a small-scale screening with several different resolving agents and solvents to identify the most promising conditions before scaling up.[11]

Q3: My diastereomeric salt crystallization is not working. What are the common troubleshooting steps?

Several factors can influence the success of a diastereomeric crystallization. Here’s a workflow to diagnose and solve common issues:

TroubleshootingCrystallization start Problem: No Crystallization or Poor Enantiomeric Excess (e.e.) q1 Is a precipitate forming? start->q1 sol_screen Action: Screen a wider range of solvents (e.g., alcohols, esters, ketones, and mixtures). q1->sol_screen No ratio_adjust Action: Vary the molar ratio of the resolving agent to the amine. Ratios between 0.5 and 1.5 should be explored. q1->ratio_adjust Yes, but low e.e. conc_adjust Action: Adjust the concentration. Try both more dilute and more concentrated solutions. sol_screen->conc_adjust temp_profile Action: Modify the cooling profile. Attempt slower cooling or a period at a constant intermediate temperature. recrystallize Action: Perform recrystallization of the diastereomeric salt to improve purity. temp_profile->recrystallize ratio_adjust->temp_profile agent_screen Action: Screen different resolving agents (e.g., tartaric acid, camphoric acid, DBTA). liberation_check Action: Ensure complete liberation of the amine from the salt with a strong base and verify with pH. agent_screen->liberation_check recrystallize->agent_screen

Caption: Troubleshooting workflow for diastereomeric salt crystallization.

Q4: What are the key parameters to optimize for an enzymatic kinetic resolution of Bicyclo[4.1.0]heptan-2-amine?

For a successful enzymatic resolution, consider the following factors:

  • Enzyme Selection: Lipases are commonly used for the kinetic resolution of amines.[7][8] Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust and highly effective choice.[7]

  • Acyl Donor: The choice of the acylating agent is critical. Simple esters like ethyl acetate or vinyl acetate are common starting points. The structure of the acyl donor can significantly impact both the reaction rate and enantioselectivity.[12]

  • Solvent: The reaction solvent influences enzyme activity and stability. Non-polar organic solvents like heptane or isooctane are often good choices for lipase-catalyzed reactions.[13][14]

  • Temperature: Enzyme activity is temperature-dependent. A typical starting point is room temperature, with optimization between 25-40°C.

  • Reaction Time: The reaction should be monitored over time to determine the point of optimal conversion (ideally close to 50%) and enantiomeric excess of the remaining amine.

Q5: How can I determine the enantiomeric excess (e.e.) of my resolved Bicyclo[4.1.0]heptan-2-amine?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your resolved amine.

Key Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP): The choice of the chiral column is the most critical factor. For primary amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[7][15]

  • Mobile Phase: The separation can be achieved in either normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water or methanol/water mixtures) mode.[15] The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution.

  • Derivatization: If the amine itself is difficult to resolve, it can be derivatized with an achiral reagent to form an amide or carbamate, which may exhibit better separation on a given CSP.

Example HPLC Protocol (Starting Point):

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-220 nm).

  • Optimization: Adjust the ratio of hexane to isopropanol to optimize the separation of the two enantiomers.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using (R,R)-Tartaric Acid

This protocol provides a general procedure for the resolution of racemic bicyclo[4.1.0]heptan-2-amine.

DiastereomericSaltProtocol cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation dissolve_amine Dissolve racemic amine (1 eq.) in warm methanol. dissolve_acid In a separate flask, dissolve (R,R)-tartaric acid (0.5-1.0 eq.) in warm methanol. dissolve_amine->dissolve_acid mix Slowly add the tartaric acid solution to the amine solution with stirring. dissolve_acid->mix cool_rt Allow the mixture to cool slowly to room temperature. mix->cool_rt cool_ice For maximum yield, cool in an ice bath for 1-2 hours. cool_rt->cool_ice filtrate Collect crystals by vacuum filtration. Wash with a small amount of cold methanol. cool_ice->filtrate liberate Suspend crystals in water and add NaOH solution until basic (pH > 12). filtrate->liberate extract Extract the free amine with an organic solvent (e.g., dichloromethane). liberate->extract dry Dry the organic layer (e.g., over Na2SO4), filter, and concentrate to yield the enantiomerically enriched amine. extract->dry

Caption: Step-by-step workflow for diastereomeric salt resolution.

Protocol 2: Enzymatic Kinetic Resolution using CALB

This protocol outlines a typical procedure for the enzymatic resolution of the racemic amine.

  • Setup: In a flask, dissolve racemic bicyclo[4.1.0]heptan-2-amine (1 equivalent) in heptane.

  • Acyl Donor: Add an acyl donor, such as vinyl acetate (1.5 equivalents).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) to the mixture (typically 10-50% by weight of the amine).[12]

  • Reaction: Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30°C).[13]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the e.e. of the unreacted amine.

  • Workup: Once the desired conversion (ideally ~50%) is reached, filter off the enzyme.

  • Separation: Separate the unreacted amine from the acylated amine using column chromatography. The difference in polarity between the amine and the amide allows for straightforward separation.

References

  • Optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine: chiral recognition in the crystal of its complex with (2R,3R)-O,O′-dibenzoyltartaric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. [Link]

  • 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. OSTI.GOV. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Bicyclo[4.1.0]heptan-2-amine hydrochloride | C7H14ClN | CID 3060811. PubChem. [Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. PubMed. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. ResearchGate. [Link]

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]

  • Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry. [Link]

  • (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine. PubChem. [Link]

  • Separating Stereoisomers. YouTube. [Link]

  • Chiral Technologies Amino Acid Database - HPLC. Chiral Technologies. [Link]

  • Resolution of chiral amines.
  • Bicyclo(4.1.0)heptan-2-ol. PubChem. [Link]

  • (PDF) Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

Sources

storage and handling guidelines for Bicyclo[4.1.0]heptan-2-amine hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Stability Assurance

Document ID: TS-BCH-78293 | Version: 2.1 | Status: Active

Core Stability Profile & Causality Analysis

Compound: Bicyclo[4.1.0]heptan-2-amine hydrochloride CAS: 78293-44-4 Structure: Fused cyclopropane-cyclohexane ring system (Norcarane derivative) with a primary amine hydrochloride.[1]

To prevent degradation, one must understand the molecular vulnerabilities. This compound presents a "Dual-Threat" stability profile:

  • Hygroscopic Vulnerability (The Primary Threat):

    • Mechanism: Like many amine hydrochlorides, the ionic lattice energy is high, but the hydrogen-bonding potential of the chloride anion and ammonium cation makes it avidly hygroscopic.

    • Causality: Exposure to atmospheric moisture (>40% RH) disrupts the crystal lattice, leading to deliquescence (turning into a liquid/gum). Once in solution, the local pH drops, and the rate of oxidative degradation accelerates significantly compared to the solid state.

  • Ring Strain Sensitivity (The Latent Threat):

    • Mechanism: The bicyclo[4.1.0] system contains a strained cyclopropane ring. While the HCl salt stabilizes the amine, the ring itself possesses "banana bonds" (bent bonds) that are more susceptible to electrophilic attack or radical oxidation than standard alkanes.

    • Causality: Exposure to strong light (UV) or oxidizers can trigger ring-opening reactions or radical hydroxylation at the bridgehead carbons, leading to complex impurity profiles often seen as "extra peaks" in NMR near the solvent front.

Critical Storage Guidelines

The following parameters are non-negotiable for maintaining >98% purity over 12+ months.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and oxidation. Freezing (-20°C) is acceptable but requires strict moisture control during thawing.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen to prevent N-oxide formation and radical ring opening.
Humidity < 10% RH (Desiccated)Prevents deliquescence. The salt is thermodynamically unstable in humid air.
Container Amber Glass + Parafilm/Teflon Amber glass blocks UV light (preventing radical initiation). Plastic containers are permeable to moisture over time.

Troubleshooting & FAQs: Field-Proven Solutions

Category A: Physical Appearance & State[2][3]

Q: My white powder has turned into a yellow, sticky gum. Is it still usable?

  • Diagnosis: Deliquescence followed by Oxidation. The "gum" texture confirms moisture absorption (deliquescence). The yellow color indicates that the dissolved amine has begun to oxidize (likely forming N-oxides or ring-opened byproducts).

  • Action: Discard. Once the physical state changes to a gum, the effective molecular weight changes (due to water mass), making accurate dosing impossible. Recrystallization is difficult due to the high solubility of the impurities.

Q: The material is clumping but still white. Can I fix this?

  • Diagnosis: Early-stage Hygroscopicity. Surface moisture has caused particle bridging.

  • Action: Salvageable.

    • Place the open vial in a vacuum desiccator over

      
       or activated silica gel.
      
    • Apply high vacuum (< 1 mbar) for 24 hours.

    • Break up clumps with a glass rod under an inert atmosphere before weighing.

Category B: Chemical Stability (NMR/LCMS)

Q: I see small impurity peaks in the aliphatic region (0.5 - 1.0 ppm) of the H-NMR.

  • Diagnosis: Cyclopropane Integrity Check. The cyclopropyl protons typically appear upfield (0.0 - 1.0 ppm). If these peaks are broadening or shifting, or if new peaks appear in the alkene region (5.0 - 6.0 ppm), the ring has opened.

  • Action: Check the integration. If the cyclopropyl ring integral is < 2H (relative to the bridgehead), the core structure is degrading. Ensure the solvent (e.g.,

    
    ) is not acidic (acidic chloroform can degrade cyclopropyl amines). Use 
    
    
    
    or neutralize
    
    
    with basic alumina.

Handling & Reconstitution Protocols

Protocol A: The "Zero-Moisture" Weighing Technique

Required for high-precision screening or long-term stock preparation.

  • Equilibration: Remove the vial from the refrigerator. Do NOT open immediately. Allow it to warm to room temperature (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture instantly onto the solid.

  • Environment: Ideally, weigh inside a glovebox or a glove bag flushed with Nitrogen.

  • Rapid Transfer: If a glovebox is unavailable:

    • Flush the headspace of the stock vial with Argon immediately after opening.

    • Use an antistatic weighing boat (static charge can scatter the light powder, increasing surface area for moisture uptake).

    • Re-seal with Parafilm immediately.

Protocol B: Solubilization for Biological Assays
  • Solvent: Water or DMSO.

  • Stability in Solution:

    • Water: Stable for < 24 hours at 4°C. The pH will be slightly acidic (~5.0).

    • DMSO: Stable for weeks at -20°C.

  • Caution: Do not dissolve in basic buffers (pH > 8) for storage. Converting the HCl salt to the free base in solution significantly increases volatility and oxidation risk.

Visualizations

Figure 1: Storage Decision Logic

A logical flow to determine the viability of your current stock.

StorageLogic Check Inspect Material State Physical State? Check->State WhitePowder White Free-Flowing Powder State->WhitePowder No change ClumpedWhite Clumped / Aggregated State->ClumpedWhite Moisture ingress YellowGum Yellow / Sticky Gum State->YellowGum Oxidation + Deliquescence ActionGood Status: OPTIMAL Store at 2-8°C Keep Desiccated WhitePowder->ActionGood ActionSalvage Status: WARNING Vacuum Dry (24h) Re-test Purity ClumpedWhite->ActionSalvage ActionDiscard Status: CRITICAL FAILURE Discard Material Do Not Use YellowGum->ActionDiscard

Caption: Decision matrix for assessing Bicyclo[4.1.0]heptan-2-amine HCl integrity based on physical appearance.

Figure 2: Optimal Handling Workflow

Step-by-step process to minimize degradation during experimental setup.

HandlingWorkflow Step1 1. Warm to RT (30 mins, Sealed) Step2 2. Inert Gas Flush (Argon/N2) Step1->Step2 Step3 3. Weigh Rapidly (< 2 mins exposure) Step2->Step3 Step4 4. Solubilize (DMSO or Water) Step3->Step4 Step5 5. Reseal Stock (Parafilm + Desiccant) Step3->Step5 Immediate Action

Caption: Workflow for handling hygroscopic amine salts to prevent moisture-induced degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3060811, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link][1]

Sources

Technical Support Center: Synthesis of Bicyclo[4.1.0]heptane (Norcarane)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bicyclo[4.1.0]heptane, commonly known as norcarane, and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this valuable carbocyclic scaffold. Bicyclo[4.1.0]heptanes are not only crucial mechanistic probes for studying enzymatic reactions but also serve as key building blocks in the development of novel therapeutics and advanced materials.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to help you overcome common and complex challenges in your synthetic work.

Overview of Primary Synthetic Strategies

The construction of the bicyclo[4.1.0]heptane ring system is most frequently accomplished via the cyclopropanation of a cyclohexene precursor. The choice of method depends on the substrate's electronic properties, steric hindrance, and the desired stereochemical outcome.

MethodReagentsKey Characteristics
Simmons-Smith Reaction Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu)Stereospecific syn-addition; tolerant of many functional groups; reagent can be directed by hydroxyl groups.[4][5]
Furukawa Modification Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn)More reactive than the traditional Simmons-Smith; useful for less reactive or sterically hindered alkenes.[4]
Dihalocarbene Addition Chloroform (CHCl₃) or Bromoform (CHBr₃), Strong Base (e.g., NaOH, KOtBu)Forms a 7,7-dihalobicyclo[4.1.0]heptane intermediate, which can be subsequently reduced. Often employs phase-transfer catalysis.[6][7]
Catalytic Diazoalkane Decomposition Diazomethane (CH₂N₂) or derivatives, Transition Metal Catalyst (e.g., Cu, Rh, Pd)Can be highly efficient and enantioselective with appropriate chiral catalysts.[8][9][10] Diazomethane is toxic and explosive, requiring stringent safety precautions.[11]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My Simmons-Smith reaction has stalled or resulted in a very low yield of bicyclo[4.1.0]heptane. What are the most likely causes?

This is one of the most common issues encountered. Low conversion is typically traced back to the deactivation of the organozinc carbenoid reagent. Let's break down the potential root causes.

Answer:

The success of the Simmons-Smith reaction hinges on the generation of an active iodomethylzinc iodide (ICH₂ZnI) carbenoid.[4] Failure to form this species, or its premature quenching, will lead to poor results.

  • Cause A: Inactive Zinc-Copper Couple

    • Why it happens: Commercial zinc dust is coated with a passivating layer of zinc oxide (ZnO), which prevents its oxidative addition into the C-I bond of diiodomethane.[12] The copper in the couple facilitates this crucial step. Improper or incomplete activation is a primary failure point.

    • Solution: Rigorous Zinc Activation. The zinc must be activated immediately before use to expose a fresh metallic surface.[4]

      • Acid Wash: Stir commercial zinc dust (1.0 eq) in dilute HCl (e.g., 2-3%) for 1-2 minutes to dissolve the oxide layer.[13]

      • Decant & Wash: Quickly decant the acid and wash the zinc powder sequentially with distilled water (2-3 times), ethanol, and finally, anhydrous diethyl ether to remove water.

      • Copper Deposition: Add the activated, moist zinc to a solution of copper(II) acetate or copper(II) sulfate in glacial acetic acid and stir.[12] The dark grey zinc will be coated with black/brown copper metal.

      • Final Wash & Dry: Filter the prepared Zn-Cu couple, wash thoroughly with anhydrous ether, and dry completely under a stream of inert gas or high vacuum. The couple should be a free-flowing dark powder.

  • Cause B: Presence of Protic Impurities (Water)

    • Why it happens: The organozinc carbenoid is highly sensitive to moisture and will be rapidly quenched by protic sources (water, alcohols) before it can react with the alkene.[4]

    • Solution: Ensure Anhydrous Conditions.

      • Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether or THF should be distilled from sodium/benzophenone ketyl. Dichloromethane should be distilled from calcium hydride.

      • Reagents: Diiodomethane is dense and can trap water. It should be distilled under reduced pressure and stored over copper wire or iron wire to prevent degradation.[13] Ensure the cyclohexene starting material is also dry.

      • Glassware & Atmosphere: All glassware must be flame-dried or oven-dried and the reaction assembled and run under an inert atmosphere (Nitrogen or Argon).[14]

  • Cause C: Inefficient Stirring

    • Why it happens: The Zn-Cu couple is a heterogeneous powder. Efficient stirring is required to maintain it in suspension and ensure proper surface contact with the diiodomethane.

    • Solution: Use Effective Mechanical Stirring. For larger scale reactions (>100 mL), overhead mechanical stirring is superior to magnetic stirring for keeping the dense metal powder suspended.

Below is a workflow to diagnose low-yield issues in a Simmons-Smith reaction.

G start Low or No Product Formation q1 Was the Zinc-Copper couple freshly prepared and activated? start->q1 sol1 Re-prepare the Zn-Cu couple using a validated acid-wash and copper deposition protocol. q1->sol1 No q2 Were all solvents and reagents certified anhydrous? q1->q2 Yes end Reaction Optimized sol1->end sol2 Re-dry and distill all solvents (ether, DCM) and reagents (CH₂I₂, cyclohexene). Run under inert atmosphere. q2->sol2 No q3 Is the substrate electron-deficient? q2->q3 Yes sol2->end sol3 Switch to a more reactive reagent system, such as the Furukawa (Et₂Zn/CH₂I₂) or Shi modification. q3->sol3 Yes q3->end No, review stoichiometry & temperature sol3->end

Caption: Troubleshooting workflow for low-yield Simmons-Smith reactions.

Question 2: I am synthesizing a substituted bicyclo[4.1.0]heptane, but the reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Controlling diastereoselectivity is a common challenge when the cyclohexene ring is substituted. The facial selectivity of the cyclopropanation is governed by both steric and electronic effects.

  • Cause A: Steric Hindrance

    • Why it happens: The cyclopropanating agent, particularly the bulky zinc-carbenoid complex, will preferentially approach the cyclohexene double bond from the less sterically hindered face. Large substituents on the ring will effectively block one face, directing addition to the opposite (anti) side.

    • Solution: Leverage Steric Bias. If a specific diastereomer is desired, consider if the synthetic route can be designed to place a bulky group that will direct the cyclopropanation as needed. This is a fundamental principle of substrate-controlled synthesis.

  • Cause B: Lack of a Directing Group

    • Why it happens: In the absence of overwhelming steric factors, selectivity can be poor. However, heteroatoms, particularly hydroxyl groups, can act as powerful directing groups. The zinc atom of the Simmons-Smith reagent coordinates to the oxygen of an allylic or homoallylic alcohol, leading to a directed delivery of the methylene group to the syn-face of the double bond.[4][5][9]

    • Solution: Introduce a Temporary Directing Group. If your substrate lacks a directing group, consider introducing an allylic alcohol. This can often be done stereoselectively and will enforce high diastereoselectivity in the subsequent cyclopropanation. The hydroxyl group can then be removed or further functionalized in later steps.

The diagram below illustrates how an allylic alcohol directs the cyclopropanation to the syn-face.

G sub Substituted Cyclohexene (with Allylic -OH) ts Coordinated Transition State sub->ts Coordination of Zn to -OH reagent ICH₂ZnI (Simmons-Smith Reagent) reagent->ts prod syn-Bicyclo[4.1.0]heptane (Major Diastereomer) ts->prod Directed Methylene Transfer

Caption: Directed cyclopropanation via reagent coordination.

Question 3: My reaction is complete, but I am struggling to isolate and purify the bicyclo[4.1.0]heptane product. What are the best practices?

Answer:

Purification can be challenging due to the product's volatility and the presence of persistent zinc byproducts.

  • Problem A: Persistent Zinc Salts in Workup

    • Why it happens: The workup generates zinc salts (e.g., ZnI₂, ZnO) that can form emulsions or precipitate as fine solids, complicating phase separation.

    • Solution: Use a Chelating Quench. Instead of quenching with water alone, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] The ammonia complexes with the zinc ions, keeping them soluble in the aqueous phase and leading to cleaner separation. A wash with sodium bicarbonate (NaHCO₃) can also help remove any remaining acidic impurities.[14][15]

  • Problem B: Difficulty in Separation from Starting Material/Side Products

    • Why it happens: Bicyclo[4.1.0]heptane is a relatively nonpolar hydrocarbon. Its polarity may be very similar to the starting cyclohexene or nonpolar side products, making chromatographic separation difficult.

    • Solution: Optimize Purification Technique.

      • Distillation: For unsubstituted or simple alkyl-substituted bicyclo[4.1.0]heptanes, fractional distillation is often the most effective method for purification on a larger scale, provided there is a sufficient boiling point difference between the product and impurities.[13]

      • Flash Column Chromatography: This is the most common lab-scale technique.

        • Solvent System: Use a very nonpolar eluent system, such as pure pentane or hexane, gradually increasing the polarity with small amounts of diethyl ether or ethyl acetate if necessary.[15]

        • Silica Gel Treatment: For very sensitive compounds, the silica gel can be pre-treated by washing with a 1-2% solution of triethylamine in the eluent to neutralize acidic sites, which can sometimes cause rearrangement of the cyclopropane ring.

Frequently Asked Questions (FAQs)

  • Q: Is it necessary to use a vast excess of the Simmons-Smith reagent?

    • A: While older procedures often call for a large excess (2-3 equivalents) of both the Zn-Cu couple and CH₂I₂, modern, highly active Zn-Cu preparations can often achieve full conversion with 1.2-1.5 equivalents. It is best to monitor the reaction by GC or TLC and titrate in the reagent if needed, to avoid unnecessary waste and more difficult workups.[14]

  • Q: What are the primary safety concerns when synthesizing bicyclo[4.1.0]heptane?

    • A: The reagents themselves pose the main hazards. Diiodomethane is toxic and a suspected carcinogen; it should always be handled in a fume hood with appropriate gloves.[4] Diazomethane , if used, is extremely toxic and highly explosive, requiring specialized glassware and handling procedures.[11] Reactions involving diethylzinc (Et₂Zn) are also hazardous as it is pyrophoric. Always conduct a thorough risk assessment before beginning any procedure.

  • Q: Can I use a different dihaloalkane, like 1,1-diiodoethane, to make a methylated version?

    • A: Yes, this is possible. For example, the reaction of cyclohexene with 1,1-diiodoethane and a Zn-Cu couple can produce 7-methylbicyclo[4.1.0]heptane. However, yields are often lower, and the reaction may produce a mixture of stereoisomers (exo and endo methyl groups), which will require careful characterization and separation.[16]

  • Q: My substrate is an electron-poor alkene. Why is the Simmons-Smith reaction failing?

    • A: The standard Simmons-Smith reagent is electrophilic in nature and reacts poorly with electron-deficient double bonds, such as those conjugated to an ester or ketone.[14][17] For these substrates, a more nucleophilic carbenoid is required. Consider using a modified reagent system, such as the Shi modification which employs Et₂Zn and trifluoroacetic acid, to generate a more reactive and nucleophilic carbenoid.[14] Alternatively, adding a catalytic amount of diethylzinc (10 mol%) to a standard Simmons-Smith reaction can significantly improve yields for electron-poor alkenes.[17]

References

  • Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. (n.d.). Google Vertex AI Search.
  • Simmons–Smith reaction – cyclopropan
  • Technical Support Center: Simmons-Smith Cyclopropanation of Dichloroalkenes. (n.d.). Benchchem.
  • Synthesis of 7.7-Dichlorobicyclo [4.1. 0]Heptane – Phase Transfer Catalysis. (n.d.). Bartleby.com. [Link]

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. (2007). PubMed. [Link]

  • Synthesis of substituted norcaranes for use as probes of enzyme mechanisms. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Stereoselective Cyclopropanation Reactions. (2003). ACS Publications. [Link]

  • Stereoselective Cyclopropanation Reactions. (n.d.). Docentes FCT NOVA. [Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. (n.d.). PMC - NIH. [Link]

  • Recent developments in asymmetric cyclopropanation. (2008). Docentes FCT NOVA. [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

  • Diazomethane, Carbenes, and Cyclopropane Synthesis. (2023). Chemistry LibreTexts. [Link]

  • norcarane. (n.d.). Organic Syntheses Procedure. [Link]

  • Rearrangement and Nucleophilic Trapping of Bicyclo[4.1.0]hept-2-yl Derived Non-Classical Bicyclobutenium Ions. (2017). University of Calgary. [Link]

  • Problem 63 Simmons-Smith reaction of cycloh... (n.d.). Vaia. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). Wiley Online Library. [Link]

  • Ch 14: Cyclopropane synthesis. (n.d.). University of Calgary. [Link]

  • Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. (2021). ResearchGate. [Link]

  • Synthesis of substituted norcaranes for use as probes of enzyme mechanism. (n.d.). ResearchGate. [Link]

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Technical Support Center: Scale-Up Synthesis of Bicyclo[4.1.0]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of Bicyclo[4.1.0]heptan-2-amine hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and critical parameters of this multi-step synthesis. Our goal is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, ensuring a robust, safe, and reproducible process at scale.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a three-stage process, each with its own set of challenges that become more pronounced during scale-up. The overall strategy involves the formation of the bicyclic ketone, conversion to an oxime intermediate, and subsequent reduction to the target amine, followed by salt formation and purification.

Synthesis_Workflow cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Oximation cluster_2 Stage 3: Reduction & Salt Formation Cyclohexenone Cyclohexenone Bicyclo[4.1.0]heptan-2-one Bicyclo[4.1.0]heptan-2-one (2-Norcaranone) Cyclohexenone->Bicyclo[4.1.0]heptan-2-one Simmons-Smith or Corey-Chaykovsky Reaction Bicyclo[4.1.0]heptan-2-one_oxime Bicyclo[4.1.0]heptan-2-one Oxime Bicyclo[4.1.0]heptan-2-one->Bicyclo[4.1.0]heptan-2-one_oxime NH2OH·HCl Bicyclo[4.1.0]heptan-2-amine Bicyclo[4.1.0]heptan-2-amine (Free Base) Bicyclo[4.1.0]heptan-2-one_oxime->Bicyclo[4.1.0]heptan-2-amine Reduction (e.g., Catalytic Hydrogenation) Final_Product Bicyclo[4.1.0]heptan-2-amine HCl (Final Product) Bicyclo[4.1.0]heptan-2-amine->Final_Product HCl, Crystallization

Caption: Overall synthetic workflow.

II. Troubleshooting Guide & FAQs: A Step-by-Step Analysis

This section addresses common issues encountered during the scale-up of each synthetic stage in a question-and-answer format.

Stage 1: Synthesis of Bicyclo[4.1.0]heptan-2-one (2-Norcaranone)

The formation of the cyclopropane ring is a critical step. While 2-norcaranone is commercially available, its synthesis is often required for large-scale campaigns. The Simmons-Smith reaction or the Corey-Chaykovsky reaction are common methods.[1][2]

Q1: My Simmons-Smith cyclopropanation is sluggish and gives low yields at a larger scale. What are the likely causes and solutions?

A1: This is a frequent scale-up challenge. Several factors could be at play:

  • Inadequate Activation of Zinc: The zinc-copper couple must be highly active. On a larger scale, ensuring uniform activation can be difficult.

    • Troubleshooting: Ensure the zinc dust is of high purity and has a fine particle size. The activation procedure (e.g., washing with HCl, copper sulfate, ethanol, and ether) must be performed meticulously.[3] For multi-kilogram scales, consider developing safer and more soluble iodomethylzinc reagents.[4]

  • Poor Heat Transfer: The reaction is often exothermic.[3] Poor heat transfer in a large reactor can lead to localized overheating, causing side reactions and decomposition of the reactive species.

    • Troubleshooting: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Monitor the internal temperature closely and control the addition rate of reagents to manage the exotherm.[5]

  • Solvent Effects: The choice and purity of the solvent are critical. Ethers are common, but their basicity can influence the reaction rate.[6]

    • Troubleshooting: Ensure the solvent is rigorously anhydrous. On a larger scale, consider using a flow chemistry setup, which can improve safety and efficiency by generating the reactive carbenoid species in situ and immediately reacting it.[7][8]

Q2: I'm considering the Corey-Chaykovsky reaction as an alternative. What are the scale-up considerations?

A2: The Corey-Chaykovsky reaction, using a sulfur ylide, is an excellent alternative for forming the cyclopropane ring from an enone.[9][10]

  • Base Selection and Handling: The generation of the ylide requires a strong base like sodium hydride (NaH).[11] At scale, handling large quantities of NaH poses significant safety risks due to its flammability.

    • Troubleshooting: Use a dispersion of NaH in mineral oil and add it portion-wise to a solution of the sulfonium salt. Ensure the reactor is inerted with nitrogen or argon.

  • Reaction Stoichiometry: Precise control of the stoichiometry is crucial. An excess of the ylide can lead to side reactions.

    • Troubleshooting: Perform small-scale experiments to optimize the stoichiometry. On a larger scale, add the base slowly to the sulfonium salt to generate the ylide in situ, followed by the controlled addition of the cyclohexenone.

Process Safety Note: Large-scale cyclopropanation reactions require a thorough process safety evaluation to understand thermal hazards and potential for runaway reactions.[12]

Stage 2: Oximation of Bicyclo[4.1.0]heptan-2-one

This stage converts the ketone to its oxime, a key intermediate for the subsequent reduction to the amine.

Q1: The oximation reaction is slow and does not go to completion. How can I improve this?

A1: Incomplete oximation is often related to pH control and reagent stoichiometry.

  • pH Control: The reaction of hydroxylamine hydrochloride with the ketone liberates HCl, which can inhibit the reaction.

    • Troubleshooting: Add a base, such as sodium acetate or pyridine, to buffer the reaction mixture and maintain an optimal pH (typically around 4-5).

  • Reagent Quality and Handling: Hydroxylamine hydrochloride can be hygroscopic and its quality can affect the reaction.[13][14][15]

    • Troubleshooting: Use a high-quality grade of hydroxylamine hydrochloride and store it in a desiccator. Ensure all solvents and glassware are dry.

Q2: I am observing the formation of multiple isomers of the oxime. How does this impact the next step, and can it be controlled?

A2: Bicyclo[4.1.0]heptan-2-one oxime can exist as a mixture of (E)- and (Z)-isomers. The ratio of these isomers can influence the stereochemical outcome of the subsequent reduction step.

  • Impact on Reduction: The two isomers may be reduced at different rates and with different diastereoselectivities. This can lead to a more complex mixture of amine diastereomers, complicating purification.

  • Control Strategies: While it can be difficult to control the E/Z ratio during the oximation, it is crucial to ensure that the ratio is consistent from batch to batch to achieve a reproducible diastereomeric ratio in the final product. Characterize the isomer ratio by NMR or HPLC before proceeding to the reduction step.

Stage 3: Reduction of the Oxime and Formation of the Hydrochloride Salt

This is arguably the most challenging stage of the synthesis, with several potential pitfalls.

Q1: My reduction of the oxime with LiAlH4 is giving inconsistent yields and seems hazardous to scale up. What are my options?

A1: Lithium aluminum hydride (LiAlH₄) is a powerful but hazardous reducing agent, especially at scale.[16][17][18][19] Inconsistent yields are often due to its high reactivity and sensitivity to moisture.

  • Alternative Reducing Agents:

    • Catalytic Hydrogenation: This is often the preferred method for large-scale reductions. Catalysts like Raney Nickel or Platinum on carbon can be effective. This method avoids the handling of large quantities of pyrophoric hydrides.

    • Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is generally not strong enough to reduce oximes. However, its reactivity can be enhanced by adding transition metal salts like copper(II) sulfate or zirconium(IV) chloride.[20] This can be a safer and more cost-effective alternative to LiAlH₄.

Q2: I am getting a mixture of diastereomers of the amine. How can I improve the stereoselectivity of the reduction?

A2: The stereochemical outcome of the reduction is highly dependent on the reducing agent and the substrate. The hydride can approach the C=N double bond from either the same face as the cyclopropane ring (syn) or the opposite face (anti), leading to different diastereomers.

  • Directing Group Effects: The hydroxyl group of the oxime can coordinate with some reducing agents, directing the hydride delivery from a specific face.

  • Steric Hindrance: The bulky bicyclic structure will also influence the direction of hydride attack.

  • Optimization: A screening of different reducing agents and reaction conditions (temperature, solvent) is necessary to optimize the diastereomeric ratio. For instance, reductions with sodium borohydride in the presence of carboxylic acids can show different selectivities compared to catalytic hydrogenation.[21]

Q3: The final crystallization of the hydrochloride salt is yielding an oily product or crystals with poor morphology. What is the cause and how can I fix it?

A3: This is a common issue in the final purification step.

  • Solvent Selection: The choice of solvent is critical for obtaining a crystalline solid.

    • Troubleshooting: Isopropanol is often a good choice for crystallizing amine hydrochlorides.[22] A mixture of solvents, such as isopropanol/water or ethanol/ether, can also be effective.[23][24] A systematic solvent screening is recommended.

  • Supersaturation Control: Uncontrolled or rapid cooling can lead to oiling out.

    • Troubleshooting: Cool the solution slowly with controlled agitation. Seeding the solution with a small amount of pure crystals can promote the growth of well-defined crystals.

  • Impurities: The presence of impurities can inhibit crystallization.

    • Troubleshooting: Ensure the free amine is of high purity before salt formation. Consider a workup procedure to remove any unreacted starting material or byproducts from the reduction step.

Q4: My final product is hygroscopic and difficult to handle. Is this expected?

A4: Yes, amine hydrochlorides can be hygroscopic, meaning they readily absorb moisture from the atmosphere.

  • Mitigation: Handle the final product in a low-humidity environment (e.g., a glove box or a dry room). Store the product in well-sealed containers with a desiccant.

Problem Potential Cause Recommended Action
Low Yield in Cyclopropanation Inactive zinc-copper couple; poor temperature control.Ensure fresh activation of zinc; use a reactor with efficient cooling and control reagent addition rate.[3][5]
Incomplete Oximation Incorrect pH; poor quality hydroxylamine hydrochloride.Add a buffer like sodium acetate; use dry, high-purity hydroxylamine hydrochloride.[13][14]
Poor Diastereoselectivity in Reduction Non-optimal reducing agent or reaction conditions.Screen various reducing agents (e.g., catalytic hydrogenation, NaBH₄ with additives) and temperatures.[20]
Oiling out during Crystallization Improper solvent; rapid cooling.Perform a solvent screen (isopropanol is a good starting point); cool the solution slowly with seeding.[22]
Product is Hygroscopic Inherent property of the amine hydrochloride.Handle and store the final product in a low-humidity environment.

III. Experimental Protocols (Illustrative)

The following protocols are illustrative and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of Bicyclo[4.1.0]heptan-2-one oxime
  • To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge Bicyclo[4.1.0]heptan-2-one and ethanol.

  • In a separate vessel, dissolve hydroxylamine hydrochloride and sodium acetate in water.[13][14][15]

  • Slowly add the aqueous hydroxylamine solution to the ketone solution while maintaining the temperature between 20-25°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by GC or TLC).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.

Protocol 2: Reduction of Bicyclo[4.1.0]heptan-2-one oxime
  • To a hydrogenation reactor, charge the Bicyclo[4.1.0]heptan-2-one oxime, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Raney Nickel (as a slurry in the solvent).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to the desired temperature (e.g., 40-50°C).

  • Maintain the reaction under hydrogen pressure with vigorous stirring until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

Protocol 3: Formation and Crystallization of the Hydrochloride Salt
  • Dissolve the crude Bicyclo[4.1.0]heptan-2-amine in isopropanol.[22]

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in isopropanol (or bubble dry HCl gas through the solution) until the pH is acidic.

  • Stir the resulting slurry at low temperature for a period to allow for complete crystallization.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold isopropanol.

  • Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

IV. Impurity Profiling and Control

Understanding potential impurities is crucial for developing a robust process.

Impurity Origin Control Strategy
Unreacted Bicyclo[4.1.0]heptan-2-one Incomplete oximation.Ensure complete reaction in the oximation step; can be removed during crystallization.
Diastereomers of the Amine Non-selective reduction.Optimize the reduction conditions to favor the desired diastereomer.
Residual Solvents (e.g., Isopropanol, Ethanol) Incomplete drying of the final product.Dry the final product under vacuum at an appropriate temperature until residual solvents meet ICH limits.[25][26][27]
Inorganic Salts (e.g., NaCl) From reagents or workup.Ensure efficient phase separations during workup; select a crystallization solvent in which inorganic salts are insoluble.

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Q_Stage [label="Identify the problematic stage:\nCyclopropanation, Oximation, Reduction, or Crystallization?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Cyclopropanation Path
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Q_Cyclo_Reagent [label="Sluggish Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05"];
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Q_Cyclo_Exotherm [label="Poor Control / Side Products?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Sol_Cyclo_Exotherm [label="Improve cooling efficiency.\nControl reagent addition rate.", shape=box, fillcolor="#E8F0FE"];

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// Reduction Path
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Q_Reduc_Stereo [label="Incorrect Diastereomer Ratio?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Sol_Reduc_Stereo [label="Screen different reducing agents and conditions.", shape=box, fillcolor="#FEF7E0"];

// Crystallization Path
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Q_Cryst_Form [label="Oily Product / Poor Crystals?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Sol_Cryst_Form [label="Perform solvent screening.\nControl cooling rate and use seeding.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q_Cryst_Purity [label="Residual Solvents / Salts?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Sol_Cryst_Purity [label="Optimize drying conditions.\nEnsure efficient workup.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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Q_Stage -> Cyclo [label="Cyclopropanation"];
Q_Stage -> Oxim [label="Oximation"];
Q_Stage -> Reduc [label="Reduction"];
Q_Stage -> Cryst [label="Crystallization"];

Cyclo -> Q_Cyclo_Reagent;
Q_Cyclo_Reagent -> Sol_Cyclo_Reagent [label="Yes"];
Q_Cyclo_Reagent -> Q_Cyclo_Exotherm [label="No"];
Q_Cyclo_Exotherm -> Sol_Cyclo_Exotherm [label="Yes"];

Oxim -> Q_Oxim_Complete;
Q_Oxim_Complete -> Sol_Oxim_Complete [label="Yes"];

Reduc -> Q_Reduc_Yield;
Q_Reduc_Yield -> Sol_Reduc_Yield [label="Yes"];
Q_Reduc_Yield -> Q_Reduc_Stereo [label="No"];
Q_Reduc_Stereo -> Sol_Reduc_Stereo [label="Yes"];

Cryst -> Q_Cryst_Form;
Q_Cryst_Form -> Sol_Cryst_Form [label="Yes"];
Q_Cryst_Form -> Q_Cryst_Purity [label="No"];
Q_Cryst_Purity -> Sol_Cryst_Purity [label="Yes"];

}

Caption: Troubleshooting decision tree.

V. References

  • Puranik, S. B., Pawar, V., Lalitha, N., Pai, P. N. S., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan journal of pharmaceutical sciences, 22(4), 410–414. [Link]

  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Nimc. (n.d.). Handbook Of Industrial Crystallization Handbook of Industrial Crystallization: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • Jinzong Machinery. (2023, July 31). Tank Crystallizer Troubleshooting: Common Issues and Solutions. Retrieved from [Link]

  • Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. (n.d.). Retrieved from [Link]

  • Nimc. (n.d.). Handbook Of Industrial Crystallization Handbook of Industrial Crystallization: A Comprehensive Guide. Retrieved from [Link]

  • Infinity Pharmaceuticals, Inc. (2016). Development of a Multi Kilogram-Scale, Tandem Cyclopropanation Ring-Expansion Reaction en Route to Hedgehog Antagonist IPI-926. Organic Process Research & Development, 20(4), 729-737. [Link]

  • Garside, J., & Myerson, A. S. (Eds.). (2002). Handbook of industrial crystallization. Butterworth-Heinemann.

  • ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: A Reduction Powerhouse. The Novel Combination of Sodium Borohydride and Carboxylic Acids has Many Important Applications in Organic Synthesis. Retrieved from [Link]

  • DergiPark. (n.d.). Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. Retrieved from [Link]

  • Kouhkan, M., & Zeynizadeh, B. (2011). A New and Convenient Method for Reduction of Oximes to Amines with NaBH3CN In the Presence of MoCl5/NaHSO4·H2O System. Bulletin of the Korean Chemical Society, 32(9), 3373-3376. [Link]

  • American Chemical Society. (2022, February 18). Process Safety from Bench to Pilot to Plant. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Development of a Multi Kilogram-Scale, Tandem Cyclopropanation Ring-Expansion Reaction En Route to Hedgehog Antagonist IPI-926 | Request PDF. Retrieved from [Link]

  • Cambeiro, F., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365(18), 3211-3216. [Link]

  • Kumar, A., & Kumar, S. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5727. [Link]

  • SciELO. (n.d.). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Retrieved from [Link]

  • Zeynizadeh, B., & Akbari, D. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2823-2827. [Link]

  • Royal Society of Chemistry. (n.d.). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Retrieved from [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • ResearchGate. (2023, September 1). (PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-norbornanone. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 15). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. [Link]

  • MDPI. (2023, March 31). Organocatalytic Transformations from Sulfur Ylides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

  • Google Patents. (2017, May 30). US9663507B1 - Crystallisation of thiamine hydrochloride. Retrieved from

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Improved synthesis of 2-norbornanone. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). norcarane. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, July 4). Converting Amine Sulfate into Amine Hydrochloride ?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC advances, 15(46), 37125–37151. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Bicyclo[4.1.0]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. Bicyclo[4.1.0]heptan-2-amine hydrochloride, a molecule of interest in medicinal chemistry, presents unique analytical challenges due to its chemical structure. This guide provides an in-depth comparison of analytical methodologies for the quantification of this alicyclic amine, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and development.

The Analytical Challenge: Unmasking a Non-Chromophoric Alicyclic Amine

This compound, as a primary alicyclic amine, lacks a significant chromophore, rendering direct quantification by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection difficult and insensitive. This inherent property necessitates alternative analytical strategies to achieve the required levels of sensitivity and selectivity for robust quantification in research and quality control settings. The primary analytical hurdles include:

  • Lack of UV Absorbance: The absence of a chromophoric functional group means the molecule does not absorb light in the UV-Visible region, a common principle for detection in many analytical instruments.

  • Volatility and Polarity: The amine group imparts polarity, which can lead to peak tailing and poor chromatographic performance on traditional non-polar stationary phases in gas chromatography (GC). Conversely, its potential volatility makes it a candidate for GC analysis, provided these challenges are addressed.

  • Potential for Enantiomers: The presence of stereocenters in the molecule implies the existence of enantiomers, which may require chiral separation techniques to quantify individual stereoisomers if they exhibit different pharmacological activities.

This guide will explore and compare three principal analytical techniques to address these challenges: High-Performance Liquid Chromatography with Pre-column Derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method is a critical decision in the drug development process, guided by factors such as sensitivity, selectivity, speed, cost, and the specific requirements of the sample matrix.

Method Principle Advantages Disadvantages Typical Application
HPLC with Pre-column Derivatization Chemical modification of the amine with a UV-absorbing or fluorescent tag prior to chromatographic separation and detection.High sensitivity and selectivity, robust and reproducible, widely available instrumentation.Indirect analysis, derivatization reaction adds complexity and potential for side reactions, may require optimization of reaction conditions.Routine quality control, stability studies, quantification in formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of the volatile analyte or its derivative based on its boiling point and interaction with a stationary phase, followed by detection based on its mass-to-charge ratio.High specificity due to mass detection, can be used for structural elucidation, may not require derivatization for volatile compounds.The hydrochloride salt is non-volatile and requires conversion to the free base, potential for thermal degradation, polar nature of the amine can lead to poor peak shape.Impurity profiling, identification of related substances, quantification in simple matrices.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP) that interacts differently with each enantiomer.Enables quantification of individual enantiomers, crucial for stereospecific drugs.CSPs can be expensive and have specific mobile phase requirements, method development can be more complex.Enantiomeric purity determination, pharmacokinetic studies of individual enantiomers.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

HPLC with pre-column derivatization is a powerful and widely adopted strategy for the quantification of non-chromophoric analytes like Bicyclo[4.1.0]heptan-2-amine.[1] This technique involves a chemical reaction to attach a "tag" to the amine, making it detectable by common HPLC detectors such as UV-Vis or fluorescence detectors.

The Rationale Behind Derivatization

The primary amine functionality of Bicyclo[4.1.0]heptan-2-amine is a reactive handle that can be targeted by various derivatizing agents. The choice of reagent is critical and influences the sensitivity, selectivity, and stability of the resulting derivative.

Workflow for HPLC with Pre-column Derivatization

Caption: Workflow for HPLC analysis with pre-column derivatization.

Comparison of Common Derivatizing Reagents for Primary Amines
Derivatizing Reagent Abbreviation Detection Advantages Considerations
o-PhthalaldehydeOPAFluorescenceRapid reaction at room temperature, highly sensitive.Derivatives can be unstable, requires a thiol co-reagent.[2]
9-Fluorenylmethyl ChloroformateFMOC-ClFluorescence, UVForms stable derivatives, reacts with both primary and secondary amines.Reagent itself can be fluorescent, requiring careful blank correction.[2]
Dansyl ChlorideDNS-ClFluorescence, UVProduces highly fluorescent and stable derivatives.Slower reaction, may require heating.
2,4-DinitrofluorobenzeneDNFBUVSimple and well-established reagent.Derivatives have lower sensitivity compared to fluorescent tags.
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide esterDMQC-OSuFluorescenceGood selectivity in aqueous solution, fewer by-products, mild reaction conditions, and excellent derivative stability.Newer reagent, may have less literature available.
Halogenated Nitrobenzene Reagents (e.g., 2-nitro-4-trifluoromethylfluorobenzene)-UV-Vis (DAD)Forms derivatives with strong absorption in the 350-450 nm range, suitable for Diode Array Detection (DAD).[3]Requires an aprotic polar solvent and a weak base catalyst.[3]
Experimental Protocol: HPLC with FMOC-Cl Derivatization (A Proposed Method)

This protocol is a representative example and would require optimization and validation for the specific application.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in diluent (e.g., water:acetonitrile, 50:50 v/v).

    • Prepare working standards by serial dilution of the stock solution.

    • Prepare sample solutions by accurately weighing and dissolving the sample in the diluent to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of standard or sample solution in a vial, add 200 µL of borate buffer (pH 9.0).

    • Add 200 µL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).

    • Vortex the mixture immediately and let it react at room temperature for 10 minutes.

    • Add 100 µL of a quenching reagent (e.g., 0.1 M glycine) to react with excess FMOC-Cl.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm) or UV detector (265 nm).

    • Column Temperature: 30 °C.

  • Validation Parameters (as per ICH Q2(R2) Guidelines): [4][5]

    • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

    • Linearity: Analyze a series of at least five concentrations and perform a linear regression analysis (acceptance criterion: r² > 0.99).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity for the quantification of volatile compounds. For this compound, which is a salt, a sample preparation step to convert it to the more volatile free base is necessary.

Rationale for GC-MS

The mass spectrometer detector provides a mass spectrum of the analyte, which is a unique fingerprint, offering a high degree of confidence in its identification and quantification, especially in complex matrices.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of Bicyclo[4.1.0]heptan-2-amine.

Experimental Protocol: GC-MS (A Proposed Method)

This protocol is a representative example and would require optimization and validation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in water.

    • Prepare working standards by dilution.

    • Accurately weigh and dissolve the sample in water.

  • Extraction to Free Base:

    • To a known volume of the standard or sample solution, add a suitable internal standard (e.g., a structurally similar amine not present in the sample).

    • Make the solution basic (pH > 10) with a strong base (e.g., 1 M NaOH).

    • Extract the free amine into a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) by vigorous mixing.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Carefully concentrate the organic extract to a known volume.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.

    • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte and internal standard.

  • Validation: The same validation parameters as for the HPLC method should be assessed.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

If the stereochemistry of Bicyclo[4.1.0]heptan-2-amine is critical to its function, then a chiral separation method is necessary. Chiral HPLC is the most common technique for separating and quantifying enantiomers.

Rationale for Chiral HPLC

Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.[7]

Experimental Considerations for Chiral HPLC
  • Column Selection: The choice of CSP is crucial and often requires screening of several columns (e.g., cellulose or amylose-based CSPs).

  • Mobile Phase: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol) significantly impacts the separation.

  • Derivatization: For enhanced detection, pre-column derivatization with a UV-absorbing or fluorescent tag may still be necessary.

Experimental Protocol: Chiral HPLC (A Proposed Method)

This protocol is a starting point for method development.

  • Derivatization (if necessary): Follow a similar procedure as for the achiral HPLC method to introduce a detectable tag.

  • Chiral HPLC Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV or Fluorescence detector, depending on the derivatizing agent used.

    • Column Temperature: 25 °C.

  • Validation: In addition to the standard validation parameters, the method should be validated for its ability to resolve and quantify the enantiomers accurately.

Conclusion and Recommendations

The quantification of this compound requires a tailored analytical approach to overcome its lack of a native chromophore.

  • For routine quality control and quantification in pharmaceutical formulations , HPLC with pre-column derivatization is the recommended method. It offers a good balance of sensitivity, robustness, and accessibility. Derivatization with reagents like FMOC-Cl or DMQC-OSu followed by fluorescence or UV detection provides excellent performance.

  • GC-MS is a powerful alternative, particularly for impurity profiling and identification . Its high specificity can be advantageous, but the sample preparation is more involved.

  • When the enantiomeric purity is a critical quality attribute, chiral HPLC is indispensable. Method development may be more intensive, but it is the only technique that can provide accurate quantification of individual stereoisomers.

Ultimately, the choice of method will depend on the specific analytical requirements, the available instrumentation, and the stage of drug development. Thorough method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data.

References

  • Zhou, Y., et al. (1997). Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. Analytical Chemistry, 69(15), 2879-2885.
  • Jadhav, S. A., et al. (2008). Spectrophotometric method for estimation of aliphatic primary amines in biological samples. World Journal of Microbiology and Biotechnology, 24(4), 573-576.
  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • IJMCA. (2021). Medicinal Chemistry & Analysis. Available from: [Link]

  • PubChem. Bicyclo(4.1.0)heptan-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173.

Sources

The Analyst’s Guide to Bicyclo[4.1.0]heptan-2-amine Derivatives: Overcoming the Stereochemical & Detection Void

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC-MS Method Development for Bicyclo[4.1.0]heptan-2-amine Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Analytical Paradox

Bicyclo[4.1.0]heptan-2-amine derivatives represent a potent scaffold in modern drug discovery, particularly for NMDA receptor antagonists and antidepressant analogs. However, they present a "perfect storm" of analytical challenges:

  • Conformational Rigidity: The fused cyclopropane ring creates distinct cis/trans and endo/exo isomers that are difficult to resolve on standard C18 phases.

  • Chromophoric Silence: The saturated bicyclic skeleton lacks conjugated

    
    -systems, rendering UV detection (254 nm) useless.
    
  • Basic Tailing: With a pKa

    
     10–11, these amines interact strongly with residual silanols, leading to peak tailing and poor sensitivity.
    

This guide objectively compares three distinct chromatographic strategies—High-pH C18 , Pentafluorophenyl (PFP) , and HILIC —to determine the optimal workflow for resolving these isomers while maximizing MS sensitivity.

Strategic Framework: The Method Development Triad

We do not rely on a single column. Instead, we evaluate three orthogonal mechanisms.

Mechanism 1: High-pH Reversed Phase (The "Neutralizer")
  • Concept: By operating at pH 10 (above the amine pKa), we suppress ionization. The neutral amine is more hydrophobic, increasing retention on C18 and masking silanol interactions.

  • Best For: General purity profiling, maximizing retention of hydrophobic derivatives.

Mechanism 2: Fluorinated Phase (The "Shape Selector")
  • Concept: PFP phases offer

    
    -
    
    
    
    interactions (if the derivative has aromatics) and, crucially, shape selectivity . The rigid fluorine atoms create a "slot" that discriminates between the bulky cis and streamlined trans isomers of the bicyclic ring.
  • Best For: Separating cis/trans diastereomers and regioisomers.

Mechanism 3: HILIC (The "Polar Retainer")
  • Concept: Retains the charged amine (at acidic pH) via electrostatic and hydrophilic partitioning.

  • Best For: Highly polar, early-eluting metabolites or underivatized parent amines.

Experimental Protocols

Protocol A: High-pH C18 (The Workhorse)
  • Column: Waters XBridge BEH C18 XP, 2.1 x 100 mm, 2.5 µm (Hybrid particle essential for pH > 8 stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Protocol B: PFP (The Isomer Specialist)
  • Column: Phenomenex Kinetex F5 (PFP), 2.1 x 100 mm, 2.6 µm (Core-shell).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (No acid added to B to prevent baseline drift in MS).

  • Gradient: 2% B to 60% B over 12 min (Shallower gradient maximizes shape selectivity).

  • Flow Rate: 0.35 mL/min.

  • Temp: 30°C (Lower temperature enhances steric selectivity).

Protocol C: HILIC (The Polar Alternative)
  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm (Zwitterionic).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 95% B to 60% B over 10 min (Inverted gradient).

  • Flow Rate: 0.5 mL/min.

Comparative Performance Data

The following data summarizes the separation of a representative mixture containing cis-bicyclo[4.1.0]heptan-2-amine, its trans-isomer, and a hydroxylated metabolite.

ParameterProtocol A (High pH C18) Protocol B (PFP / F5) Protocol C (HILIC)
Retention (k') High (k' > 5.0)Moderate (k' ~ 3.5)Low to Moderate (k' ~ 2.0)
Peak Symmetry (

)
Excellent (1.05) Good (1.15)Fair (1.30)
Isomer Resolution (

)
Poor (

< 1.2)
Superior (

> 2.5)
Moderate (

~ 1.5)
MS Sensitivity (S/N) High (Neutral form ionizes well in ESI+)Highest (Acidic mobile phase aids ESI+) Moderate (Ion suppression from high buffer)
Selectivity Driver HydrophobicitySteric/Shape Ionic/Polarity

Critical Insight: While High-pH C18 provides the sharpest peaks, it often co-elutes the cis and trans isomers because their hydrophobicity is nearly identical. The PFP column is the only reliable choice for stereochemical resolution of the bicyclic ring.

Detection Strategy: MS vs. CAD

Since UV is non-viable, we compared Mass Spectrometry (MS) against Charged Aerosol Detection (CAD).[3]

  • MS (ESI+):

    • Pros: Specificity (MRM), extreme sensitivity (pg levels).

    • Cons: Response factors vary between derivatives.

    • Setting: Source Temp 350°C, Capillary 3.5 kV. Monitor [M+H]+.

  • CAD:

    • Pros:Uniform response. The signal is proportional to mass, not ionization efficiency. Essential for quantifying impurities without reference standards.

    • Cons: Lower sensitivity than MS (ng levels).

    • Recommendation: Use MS for sensitivity and CAD for relative purity assessments.

Visualization: Decision Tree & Workflow

MethodDevelopment Start Start: Bicyclo[4.1.0]heptan-2-amine Sample CheckIsomers Are cis/trans isomers present? Start->CheckIsomers YesIsomers Yes: Isomer Separation Critical CheckIsomers->YesIsomers Strict Requirement NoIsomers No: General Purity Only CheckIsomers->NoIsomers UsePFP SELECT: PFP Column (Protocol B) (Shape Selectivity) YesIsomers->UsePFP CheckPolarity Is the derivative highly polar? (LogP < 0) NoIsomers->CheckPolarity HighPolarity Yes: Highly Polar CheckPolarity->HighPolarity LowPolarity No: Moderate/Hydrophobic CheckPolarity->LowPolarity UseHILIC SELECT: HILIC Column (Protocol C) (Retain Polar Amines) HighPolarity->UseHILIC UseHighPH SELECT: High pH C18 (Protocol A) (Maximize Peak Shape) LowPolarity->UseHighPH

Figure 1: Decision Matrix for Column Selection based on stereochemistry and polarity.

Troubleshooting & Self-Validation

To ensure the method is robust (Trustworthiness), perform this System Suitability Test (SST) before every run:

  • Inject a "Marker" Mix: A 1:1 mix of the cis and trans isomers.

  • Acceptance Criteria:

    • Resolution (

      
      ) > 1.5 between isomers.
      
    • Tailing Factor (

      
      ) < 1.3 for the amine peak.
      
    • Retention Time Precision < 0.5% RSD (n=5).

  • Failure Mode: If

    
     drops, lower the column temperature by 5°C (improves steric separation on PFP) or reduce the gradient slope.
    

References

  • Gl Sciences. "HPLC Column Equivalent List & Selection Guide." InertSustain PFP and HILIC Mechanisms. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3060811, Bicyclo[4.1.0]heptan-2-amine hydrochloride." Physicochemical properties and pKa data. [Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase." Application Note 5991-7649EN. [Link]

Sources

comparing the biological efficacy of stereoisomers of Bicyclo[4.1.0]heptan-2-amine derivatives

[1]

Executive Summary

The Bicyclo[4.1.0]heptan-2-amine scaffold (often referred to as 2-aminonorcarane ) represents a conformationally restricted analogue of 2-aminotetralin and cyclohexylamine.[1] By fusing a cyclopropane ring to a cyclohexane core, this scaffold locks the amine substituent into specific vectors, allowing for precise probing of receptor pockets.[1]

This guide compares the biological efficacy of its stereoisomers, focusing on two critical therapeutic areas: Metabolic Disorders (MCH-R1 Antagonists) and Neurological Modulation (GABA/Glutamate Transporter Inhibitors) . Experimental data indicates that the (1R, 2S, 6S) and (1S, 2R, 6R) configurations often exhibit superior binding affinity and selectivity profiles compared to their cis-diastereomers or planar analogues.[1]

Structural & Stereochemical Analysis

The biological activity of this scaffold is governed by three contiguous stereocenters (C1, C2, C6). The rigid cyclopropane ring enforces a specific "boat-like" or "half-chair" conformation on the cyclohexane ring.[1]

Stereoisomer Classification[1]
  • Scaffold: Bicyclo[4.1.0]heptane (Norcarane).

  • Fusion: Cis-fusion (H1 and H6 are cis) is thermodynamically favored and biologically relevant. Trans-fusion is highly strained and rare in this size system.[1]

  • Amine Orientation (C2):

    • Exo (Trans): The amine group is on the opposite face of the cyclohexane ring relative to the cyclopropane methylene bridge (C7).

    • Endo (Cis): The amine group is on the same face as the cyclopropane methylene bridge.

Structural Visualization

The following diagram illustrates the stereochemical relationships and the synthesis workflow to access these isomers.

StereochemistryWorkflowStartPrecursor:Cyclohexenone / EnoneStep1Corey-ChaykovskyCyclopropanationStart->Step1InterBicyclo[4.1.0]heptan-2-oneStep1->InterStep2Reductive Amination /Stereoselective ReductionInter->Step2Isomer1Trans (Exo) Isomer(Thermodynamically Favored)Step2->Isomer1Major Product(Bulky reducing agents)Isomer2Cis (Endo) Isomer(Kinetic Product)Step2->Isomer2Minor Product(Chelation control)ResolutionChiral Resolution(HPLC / Enzymatic)Isomer1->ResolutionIsomer2->ResolutionFinalEnantiopure(1R,2S,6S) or (1S,2R,6R)Resolution->Final

Figure 1: Stereoselective synthesis workflow for isolating specific bicyclo[4.1.0]heptan-2-amine isomers.

Comparative Efficacy by Target

Target A: Melanin-Concentrating Hormone Receptor 1 (MCH-R1)

Application: Treatment of Obesity.[1] Role of Scaffold: Bioisostere for the central phenyl ring of biphenylamine antagonists.

The bicyclo[4.1.0]heptane scaffold is used to replace a phenyl ring to disrupt planarity and reduce hERG channel affinity (cardiotoxicity) while maintaining potency.

ParameterPlanar Phenyl AnalogueBicyclo[4.1.0] (Trans-isomer)Bicyclo[4.1.0] (Cis-isomer)
MCH-R1 Ki (nM) 1.2 nM2.5 nM > 100 nM
hERG IC50 (µM) 0.8 µM (High Risk)> 30 µM (Safe) > 30 µM
Selectivity Ratio LowHigh N/A
Metabolic Stability ModerateHigh High

Key Insight: The Trans (Exo) isomer mimics the vector of the original phenyl ring substituents more effectively than the Cis isomer. The Trans configuration allows the distal basic amine to engage the aspartate residue in the receptor binding pocket without steric clash from the cyclopropane methylene.

Target B: GABA and Glutamate Transporters (BGT-1 / GAT)

Application: Epilepsy and Neuropathic Pain. Comparator: Bicyclo[3.1.0]hexane analogues (e.g., LY354740 series).[2][3][4][5]

While bicyclo[3.1.0] derivatives are famous mGluR agonists, the bicyclo[4.1.0]heptane analogues show distinct selectivity profiles for GABA transporters (BGT-1).

  • Bicyclo[3.1.0] (LY series): High affinity for glutamate receptors (mGluR2/3).[4]

  • Bicyclo[4.1.0] (Mitsui series): The expanded ring size shifts selectivity towards Betaine/GABA Transporter 1 (BGT-1) .

Efficacy Data (BGT-1 Inhibition):

  • (1S, 2S, 6R)-Bicyclo[4.1.0] derivative: IC50 = 0.59 µM (Potent).[1]

  • Enantiomer (1R, 2R, 6S): IC50 > 50 µM (Inactive).[1]

  • Mechanism: The active enantiomer locks the amino acid moiety into a "folded" bioactive conformation that perfectly overlaps with the substrate betaine, which the planar GABA analogues cannot achieve.

Experimental Protocols

Protocol A: Stereoselective Synthesis (Corey-Chaykovsky)

This protocol yields the trans-fused bicyclic ketone, the precursor to the amine.[1]

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq), DMSO/THF (1:1).

  • Substrate: 2-Cyclohexen-1-one (or substituted derivative).

  • Procedure:

    • Generate the ylide by adding NaH to trimethylsulfoxonium iodide in DMSO at 0°C. Stir for 30 min.

    • Add substrate dropwise.

    • Heat to 50°C for 2 hours.

    • Quench: Saturated NH4Cl. Extract with Et2O.

  • Validation: 1H NMR will show disappearance of alkene protons (5.0-7.0 ppm) and appearance of high-field cyclopropane protons (0.5-1.5 ppm).[1]

Protocol B: Functional Assay (Ca2+ Flux for MCH-R1)

To verify the efficacy of the resolved isomers.

  • Cell Line: CHO-K1 cells stably expressing human MCH-R1 and Gα16.[1]

  • Dye Loading: Load cells with FLIPR Calcium 4 assay kit dye for 45 min at 37°C.

  • Compound Addition: Add serial dilutions of (1R,2S,6S)-amine and (1S,2R,6R)-amine.

  • Agonist Challenge: Stimulate with EC80 concentration of MCH (peptide ligand).

  • Readout: Measure reduction in Fluorescence Units (RFU) relative to control.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Case Study: Reducing Cardiotoxicity in Drug Design

A major failure point in amine-based drug candidates is hERG inhibition (leading to QT prolongation).[1]

  • The Problem: Flexible amino-alkyl chains or planar phenyl rings often fit into the hERG pore.

  • The Solution: Replacing a central phenyl ring with (1R, 2S, 6S)-bicyclo[4.1.0]heptan-2-amine .[1]

  • Outcome:

    • The rigid "V-shape" of the bicyclo[4.1.0] scaffold prevents the molecule from entering the hERG pore deep enough to block K+ flow.

    • Result: A 400-fold improvement in the Therapeutic Index (MCH efficacy vs. hERG toxicity) compared to the parent biphenyl compound.

References

  • Synthesis and Biological Evaluation of Bicyclo[4.1.0]heptanes as MCH Receptor Antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[6][7] Context: Establishes the scaffold as a bioisostere for phenyl rings to reduce hERG liability.

    • Conformationally Restricted GABA with Bicyclo[4.1.0]heptane Backbone. Source: Organic Letters (Mitsui et al., 2022).[8] Context: Details the synthesis and BGT-1 inhibitory activity of specific stereoisomers.

      • Stereochemistry and Biological Activity of Drugs (General Principles).

        • Sigma Receptor Ligands and Bicyclic Scaffolds. Source: International Journal of Molecular Sciences. Context: Discusses bicyclic amines in the context of Sigma-1 receptor affinity.

          Comparative Spectroscopic Analysis: Bicyclo[4.1.0]heptan-2-amine (Free Base vs. Hydrochloride Salt)

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a technical comparison between Bicyclo[4.1.0]heptan-2-amine (Free Base) and its corresponding Hydrochloride Salt (HCl) . While often referred to interchangeably in casual inventory lists, these two forms exhibit distinct physicochemical and spectroscopic properties critical for analytical characterization and formulation.

          Key Distinction:

          • The Free Base is the chemically reactive amine form, typically a liquid or low-melting solid, characterized by sharp N-H stretching in IR and shielded

            
            -protons in NMR.
            
          • The Salt (e.g., HCl) is the protonated, stable crystalline form, characterized by broad ammonium bands in IR and significant deshielding of the H2 proton in NMR due to the inductive effect of the cation.

          Structural & Chemical Context

          The core scaffold, bicyclo[4.1.0]heptane (also known as norcarane), consists of a cyclohexane ring fused to a cyclopropane ring. This fusion creates significant ring strain and unique steric environments.

          Nomenclature Clarification

          In commercial contexts, vials labeled "Bicyclo[4.1.0]heptan-2-amine" often contain the HCl salt for stability. It is crucial to verify the CAS number or Certificate of Analysis (CoA) to confirm the form.

          • Free Base:

            
             (Neutral, nucleophilic)
            
          • Hydrochloride Salt:

            
             (Ionic, electrophilic nitrogen)
            
          Stereochemical Considerations (Endo vs. Exo)

          The amine group at position 2 can exist in two diastereomeric forms relative to the cyclopropane ring:

          • Endo: The amine is on the same side as the cyclopropane methylene bridge (concave face).

          • Exo: The amine is on the opposite side (convex face).

          • Note: Most synthetic routes yield a mixture, though the exo isomer is often thermodynamically favored. The spectroscopic data below assumes a purified isomer or a defined mixture, but the Salt vs. Base trends remain constant regardless of stereochemistry.

          Spectroscopic Comparison

          Infrared (IR) Spectroscopy

          The most immediate diagnostic tool for distinguishing the salt from the base is the N-H stretching region.

          FeatureFree Base (
          
          
          )
          Hydrochloride Salt (
          
          
          )
          Mechanistic Cause
          N-H Stretch 3300–3400 cm⁻¹ (Two sharp bands)2800–3200 cm⁻¹ (Broad, strong envelope)Free base has symmetric/asymmetric stretches. Salt has strong H-bonding and ionic character.
          C-H Stretch Distinct peaks < 3000 cm⁻¹Often obscured by the broad ammonium bandOverlap with the
          
          
          envelope in salts.[1]
          N-H Bend ~1600 cm⁻¹ (Scissoring)~1500–1600 cm⁻¹ (Deformation)Salt deformation bands are often weaker or shifted.
          Cyclopropane ~3050–3080 cm⁻¹ (C-H stretch)Visible (if not obscured)High s-character of cyclopropyl C-H bonds.
          Proton NMR ( NMR)

          The protonation of the nitrogen atom induces a "deshielding" effect, pulling electron density away from neighboring protons and shifting them downfield (higher ppm).

          Solvent Selection:

          • Free Base: Typically run in CDCl₃ .

          • Salt: Typically run in D₂O or DMSO-d₆ (insoluble in CDCl₃).

          • Critical Note: To compare strictly, add a drop of

            
             to the salt in 
            
            
            
            to generate the base in situ, or compare the salt in DMSO-d6 vs the base in CDCl3 (accounting for solvent shifts).
          Proton PositionFree Base (
          
          
          ppm)
          Salt (
          
          
          ppm)
          Shift (
          
          
          )
          H-2 (
          
          
          -proton)
          2.4 – 2.9 ppm 3.2 – 3.8 ppm +0.8 to +1.0 ppm (Deshielding due to
          
          
          )
          Amine Protons ~1.0 – 2.0 ppm (Broad/Exchangeable)~8.0 – 8.5 ppm (Broad, DMSO only)Protonation creates acidic protons visible in non-protic solvents.
          Cyclopropyl (H1/H6) 0.2 – 0.8 ppm0.5 – 1.0 ppmSlight downfield shift due to inductive effect.
          Cyclopropyl (H7) -0.2 – 0.4 ppm0.0 – 0.6 ppmRemains high-field but slightly perturbed.
          Mass Spectrometry (MS)
          • Free Base: ESI+ will show

            
             peak (
            
            
            
            ).
          • Salt: ESI+ will show the same

            
             peak (
            
            
            
            ) because the salt dissociates in the source.
          • Differentiation: MS is poor for distinguishing the solid forms. Use IR or XRD for solid-state identification.

          Experimental Workflow: Salt-to-Base Conversion

          To obtain accurate spectroscopic data for the free base from a commercial salt, you must perform a "Free Basing" extraction. This ensures the removal of the counter-ion and any hydrates.

          Visualized Workflow

          ExtractionWorkflow Salt Start: Amine HCl Salt (Solid) Dissolve Dissolve in Water (pH < 7) Salt->Dissolve Basify Add 1M NaOH/Na2CO3 (Target pH > 10) Dissolve->Basify Deprotonation Extract Extract w/ DCM or Et2O (Biphasic) Basify->Extract Partitioning Dry Dry Organic Layer (MgSO4 / Na2SO4) Extract->Dry Purification Evap Rotary Evaporation (Remove Solvent) Dry->Evap Base End: Free Base (Oil/Solid) Evap->Base Isolation

          Figure 1: Standard protocol for converting Bicyclo[4.1.0]heptan-2-amine HCl to its Free Base form for analysis.

          Detailed Protocol
          • Dissolution: Dissolve 50 mg of Bicyclo[4.1.0]heptan-2-amine HCl in 2 mL of distilled water.

          • Basification: Dropwise add 1M NaOH or Saturated

            
             solution while monitoring pH. Continue until pH reaches ~10-12. The solution may become cloudy as the free base oils out.
            
          • Extraction: Add 2 mL of Dichloromethane (DCM) or Diethyl Ether. Vortex/shake vigorously for 1 minute.

          • Separation: Allow layers to separate. The free base will migrate to the organic (bottom for DCM, top for Ether) layer.

          • Drying: Collect the organic layer and dry over anhydrous

            
            . Filter.
            
          • Analysis: Evaporate solvent for IR (neat) or redissolve in

            
             for NMR.
            

          Mechanistic Diagram: Acid-Base Equilibrium

          Understanding the equilibrium is vital for interpreting spectra taken in non-standard pH environments.

          Equilibrium HCl Acidic Environment (HCl) Protonated Salt Base Basic Environment (NaOH) Free Amine HCl->Base Deprotonation (-H+) StructSalt R-NH3+ Cl- HCl->StructSalt StructBase R-NH2 Base->StructBase

          Figure 2: The reversible equilibrium between the protonated salt and the neutral free base.

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3060811, Bicyclo[4.1.0]heptan-2-amine hydrochloride. Retrieved from [Link]

          • SpectraBase. Bicyclo[4.1.0]heptane derivatives spectral data. Wiley Science Solutions. Retrieved from [Link]

          • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Amine vs. Salt shifts).

          Sources

          A Comparative Guide to the Structure-Activity Relationships of Bicyclo[4.1.0]heptan-2-amine Analogs in Drug Discovery

          Author: BenchChem Technical Support Team. Date: February 2026

          The bicyclo[4.1.0]heptane scaffold, a conformationally rigid framework, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement allows for precise orientation of substituents, making it an attractive template for designing potent and selective ligands for a variety of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of bicyclo[4.1.0]heptan-2-amine analogs, offering insights for researchers and professionals engaged in drug development. We will explore how subtle modifications to this core structure influence activity at different targets, supported by experimental data and detailed protocols.

          The Bicyclo[4.1.0]heptane Core: A Foundation for Diverse Biological Activity

          The bicyclo[4.1.0]heptane system consists of a cyclohexane ring fused to a cyclopropane ring, resulting in a strained and conformationally restricted structure.[1] The amine group at the 2-position provides a key interaction point for many biological receptors and enzymes. The inherent rigidity of the scaffold is a crucial feature, as it reduces the entropic penalty upon binding to a target, often leading to higher affinity. Furthermore, the stereochemistry of the substituents on the bicyclic ring plays a pivotal role in defining the biological activity.

          Comparative SAR Analysis Across Key Biological Targets

          The versatility of the bicyclo[4.1.0]heptan-2-amine scaffold is evident in the diverse range of biological targets it can be engineered to address. This section compares the SAR of its analogs as monoamine oxidase (MAO) inhibitors, triple reuptake inhibitors, and melanin-concentrating hormone receptor 1 (MCHR1) antagonists.

          Monoamine Oxidase (MAO) Inhibition: The Legacy of Tranylcypromine

          The most well-known drug featuring a related scaffold is tranylcypromine, a potent, irreversible inhibitor of both MAO-A and MAO-B used as an antidepressant.[2] SAR studies on tranylcypromine analogs incorporating the bicyclo[4.1.0]heptane framework have revealed key structural requirements for potent and selective inhibition.

          A pivotal aspect of the SAR for MAO inhibition is the stereochemistry of the amine and the phenyl ring (in the case of tranylcypromine analogs). For 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane, the stereocenters significantly influence its properties as a MAO-B substrate.[3] This highlights the importance of stereoisomerism in the design of new analogs.

          Key SAR Insights for MAO Inhibition:

          • Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups to the phenyl ring of tranylcypromine analogs can modulate their potency and selectivity for MAO-A versus MAO-B.[4]

          • Nature of the Amine: The primary amine is crucial for the mechanism of irreversible inhibition. N-alkylation can alter the substrate properties and inhibitory activity.[3]

          • Bicyclic Scaffold Modifications: Altering the bicyclic core itself can impact the overall shape and fit within the enzyme's active site.

          Table 1: Comparison of Tranylcypromine Analogs as LSD1 Inhibitors (a related amine oxidase)

          CompoundLinker and E3 LigandIC50 (nM)Reference
          49 -63[4]
          52 -43[4]
          54 Alkyl linker and cereblon E3 ligand280[4]

          This table illustrates how functionalization of the tranylcypromine scaffold with linkers and E3 ligands for PROTAC development can impact inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).

          Triple Reuptake Inhibition: Targeting Serotonin, Norepinephrine, and Dopamine Transporters

          A series of 1-heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane analogs have been identified as potent triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[5][6] These compounds hold promise for the treatment of depression and other CNS disorders.

          The SAR for this class of compounds is complex, with the nature and position of substituents on the bicyclic core and the heteroaryl moiety significantly influencing the potency and selectivity profile across the three transporters.

          Key SAR Insights for Triple Reuptake Inhibition:

          • 6-Aryl Substitution: The presence of a 3,4-dichlorophenyl group at the 6-position is a common feature in potent analogs.[5]

          • 1-Heteroaryl Group: Variation of the heteroaryl group at the 1-position allows for "titration" of the SERT/NET/DAT activity ratio.[5] This is a critical aspect for fine-tuning the pharmacological profile.

          • 3-Azabicyclo[4.1.0]heptane Core: The nitrogen atom within the bicyclic framework is a key structural element for interaction with the monoamine transporters.

          Experimental Workflow: Receptor Binding Assay for Triple Reuptake Inhibitors

          G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell lines expressing SERT, NET, or DAT B Cell membrane preparation A->B D Incubation of membranes, radioligand, and test compound B->D C Radioligand preparation ([3H]citalopram, [3H]nisoxetine, [3H]WIN 35,428) C->D E Separation of bound and free radioligand (filtration) D->E F Quantification of bound radioligand (scintillation counting) E->F G Calculation of percent inhibition F->G H Determination of IC50 values G->H

          Caption: Workflow for a competitive radioligand binding assay to determine the potency of compounds at monoamine transporters.

          Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

          Novel bicyclo[4.1.0]heptane derivatives have been synthesized and evaluated as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1), a target for the treatment of obesity.[7][8] A key challenge in the development of MCHR1 antagonists has been off-target activity at the hERG potassium channel, which can lead to cardiotoxicity.

          The SAR studies in this area have focused on maintaining MCHR1 activity while mitigating hERG liability.

          Key SAR Insights for MCHR1 Antagonism:

          • Incorporation of Polar Heteroaryl Groups: The introduction of polar heteroaryl groups was a successful strategy to reduce hERG activity while retaining MCH R1 antagonism.[7][8] This demonstrates the importance of physicochemical properties in drug design.

          • Stereochemistry: The relative stereochemistry of the substituents on the bicyclo[4.1.0]heptane ring is critical for potent MCHR1 binding.

          Table 2: Comparison of Bicyclo[4.1.0]heptane Analogs as MCHR1 Antagonists

          CompoundKey Structural FeatureMCH R1 ActivityhERG LiabilityReference
          Analog 1 Non-polar substituentHighHigh[7][8]
          Analog 4 Polar heteroaryl groupRetainedGreatly attenuated[7][8]
          Analog 5 Polar heteroaryl groupRetainedGreatly attenuated[7][8]

          This table highlights the successful strategy of incorporating polar groups to mitigate hERG liability in MCHR1 antagonists.

          Experimental Protocols

          To ensure the reproducibility and validity of SAR findings, detailed experimental protocols are essential. Below are representative methodologies for key assays.

          Synthesis of Bicyclo[4.1.0]heptane Scaffolds

          The construction of the bicyclo[4.1.0]heptane framework can be achieved through various synthetic strategies, including intramolecular and intermolecular cyclizations.[9] A common approach involves the cyclopropanation of a cyclohexene precursor.

          General Procedure for Corey-Chaykovsky Cyclopropanation:

          • To a solution of a suitable cyclohexenone derivative in an appropriate solvent (e.g., DMSO), add a sulfonium ylide (e.g., generated from trimethylsulfonium iodide and a base like NaH).

          • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

          • Quench the reaction with water and extract the product with an organic solvent.

          • Purify the resulting bicyclo[4.1.0]heptanone derivative by column chromatography.

          • The ketone can then be converted to the desired amine via reductive amination or other standard transformations.

          In Vitro MAO-B Inhibition Assay

          Principle: This assay measures the ability of a test compound to inhibit the MAO-B-catalyzed oxidation of a substrate, which produces a detectable signal.

          Protocol:

          • Prepare a solution of recombinant human MAO-B enzyme in a suitable buffer.

          • Prepare a solution of the test compound at various concentrations.

          • Prepare a solution of a suitable substrate (e.g., a fluorogenic or chromogenic substrate).

          • In a microplate, add the enzyme solution and the test compound solution.

          • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

          • Initiate the reaction by adding the substrate solution.

          • Monitor the change in fluorescence or absorbance over time using a plate reader.

          • Calculate the rate of reaction for each concentration of the test compound.

          • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

          G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A MAO-B Enzyme Solution D Pre-incubation: Enzyme + Test Compound A->D B Test Compound Dilutions B->D C Substrate Solution E Reaction Initiation: Add Substrate C->E D->E F Signal Detection (Fluorescence/Absorbance) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 H->I

          Caption: Workflow for an in vitro MAO-B inhibition assay.

          Conclusion and Future Directions

          The bicyclo[4.1.0]heptan-2-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative SAR analysis presented in this guide underscores the importance of subtle structural modifications in dictating biological activity and selectivity. The conformational rigidity and stereochemical complexity of this framework provide a powerful tool for medicinal chemists to design next-generation drugs with improved efficacy and safety profiles.

          Future research in this area will likely focus on:

          • The synthesis of novel, more complex analogs with precisely controlled stereochemistry.

          • The application of computational modeling and machine learning to predict the activity and selectivity of new analogs.

          • The exploration of this scaffold against a wider range of biological targets.

          By leveraging the insights from past and ongoing SAR studies, the full potential of bicyclo[4.1.0]heptan-2-amine analogs in drug discovery is yet to be realized.

          References

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          • Mechanism of action of (±)‐tranylcypromine 1 and examples of... [Link]

          • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. [Link]

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          • Bicyclo[4.1.0]heptan-2-amine hydrochloride (C7H13N). [Link]

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          Safety Operating Guide

          Navigating the Safe Handling of Bicyclo[4.1.0]heptan-2-amine Hydrochloride: A Comprehensive Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. Bicyclo[4.1.0]heptan-2-amine hydrochloride, a compound with significant potential in medicinal chemistry, requires a well-defined protocol for its management in a laboratory setting. This guide, moving beyond a simple checklist, provides an in-depth, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring a secure and efficient research environment.

          Understanding the Hazard Profile

          This compound (CAS No: 78293-44-4) presents a specific set of hazards that must be thoroughly understood before any handling commences.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

          • Harmful if swallowed (Acute toxicity, oral - Category 4)[2]

          • Causes skin irritation (Skin corrosion/irritation - Category 2)[2]

          • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]

          • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2]

          These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, and inhalation.

          Personal Protective Equipment (PPE): Your First Line of Defense

          The selection of appropriate PPE is not merely a procedural formality but a critical, evidence-based decision to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

          PPE ComponentSpecificationRationale
          Hand Protection Nitrile glovesNitrile gloves offer good resistance to a wide range of chemicals, including amines.[3] Always double-glove to provide an additional layer of protection and to allow for safe removal of the outer glove in case of contamination.
          Eye Protection Chemical splash gogglesGoggles provide a complete seal around the eyes, offering superior protection against splashes and airborne particles compared to safety glasses.
          Body Protection Laboratory coatA standard laboratory coat is essential to protect the skin and personal clothing from accidental spills.
          Respiratory Protection Use in a certified chemical fume hoodDue to the risk of respiratory irritation, all handling of solid or solutions of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

          Expert Insight: The practice of double-gloving is a field-proven technique that significantly reduces the risk of exposure. Should the outer glove become contaminated, it can be carefully removed and disposed of without compromising the integrity of the inner glove, allowing the user to safely step away from the immediate work area.

          Operational Plan: A Step-by-Step Workflow for Safe Handling

          A systematic approach to handling this compound minimizes the potential for accidental exposure. The following workflow is designed to guide researchers through the process in a logical and safe manner.

          SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep Don appropriate PPE FumeHood Ensure chemical fume hood is operational Prep->FumeHood Materials Gather all necessary materials FumeHood->Materials Weigh Weigh the solid compound in the fume hood Materials->Weigh Begin handling Dissolve Dissolve in the desired solvent Weigh->Dissolve Reaction Perform the reaction or application Dissolve->Reaction Decontaminate Decontaminate work surfaces Reaction->Decontaminate Complete handling DisposeWaste Segregate and dispose of waste Decontaminate->DisposeWaste RemovePPE Remove PPE in the correct order DisposeWaste->RemovePPE SpillCleanup start Spill Occurs don_ppe Don additional PPE (if necessary) start->don_ppe contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand) don_ppe->contain neutralize Carefully neutralize with a dilute solution of sodium bicarbonate contain->neutralize collect Collect the absorbed and neutralized material into a designated waste container neutralize->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Spill Cleaned dispose->end

          Caption: A step-by-step procedure for cleaning up a minor spill of this compound.

          Causality in Spill Cleanup: The use of an inert absorbent material is the first step to physically contain the spill and prevent its spread. [4][5]Neutralization with a weak base like sodium bicarbonate is a critical chemical step to reduce the corrosivity and reactivity of the amine hydrochloride before collection and disposal. [6]

          Disposal Plan: Ensuring Environmental and Regulatory Compliance

          Proper disposal of this compound and its associated waste is a legal and ethical responsibility.

          Waste Segregation:

          • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

          • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

          • Contaminated Materials: All grossly contaminated items, such as gloves, paper towels, and absorbent materials from spill cleanups, must be disposed of as hazardous waste. [7][8] Disposal Pathway:

          • Neutralization (for dilute aqueous solutions): For very dilute aqueous waste streams, neutralization with sodium bicarbonate to a pH between 6 and 8 may be permissible for drain disposal, followed by flushing with a large excess of water. However, this is strictly dependent on local institutional and municipal regulations. [9]Always consult your institution's Environmental Health and Safety (EHS) department for guidance.

          • Licensed Waste Disposal: For concentrated waste and solid materials, disposal must be handled by a licensed hazardous waste disposal company. [10][11]Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

          Self-Validating System: By strictly adhering to waste segregation protocols and consulting with your institution's EHS department, you create a self-validating system that ensures compliance and minimizes environmental impact.

          Conclusion: Fostering a Culture of Safety

          The safe handling of this compound is not an impediment to research but a foundational element of scientific excellence. By integrating the principles of risk assessment, proper PPE utilization, and meticulous operational and disposal planning into your daily laboratory practices, you contribute to a robust culture of safety that protects both the researcher and the integrity of the scientific endeavor.

          References

          • PubChem. This compound. National Center for Biotechnology Information. [Link]

          • Environment, Health and Safety, University of North Carolina at Chapel Hill. Incidental Spill Cleanup Procedures. [Link]

          • Environmental Health & Safety, Michigan State University. Spill and Cleaning Protocol. [Link]

          • Cocus. Chemical Spill Procedure: Essential Steps for Spill Management. [Link]

          • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]

          • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

          • International Labour Organization. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

          • University of South Florida. Glove Guide - Chemical Compatibility. [Link]

          • eviQ. Hazardous drug spill management. [Link]

          • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

          • Microflex. Chemical Resistance Guide. [Link]

          • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

          • University of Sharjah. Laboratory Waste Disposal Guidelines. [Link]

          • ADAMA. Safety Data Sheet. [Link]

          • Medicom. Chemical Resistance Reference Chart. [Link]

          • Kerbl. Chemical resistant gloves. [Link]

          • Becky Aktsiaselts. Chemical Resistance Table for Gloves. [Link]

          • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

          • ADAMA. Safety Data Sheet. [Link]

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          • Grambling State University. Material Safety Data Sheet. [Link]

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.